Abt-299
Description
Properties
CAS No. |
161395-35-3 |
|---|---|
Molecular Formula |
C32H28ClFN4O4S |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride |
InChI |
InChI=1S/C32H28FN4O4S.ClH/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21;/h4-17,31H,18-19H2,1-3H3;1H/q+1;/p-1/t31-;/m1./s1 |
InChI Key |
NKIONDJYXPXFFL-JSSVAETHSA-M |
Isomeric SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Canonical SMILES |
CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 299 ABT-299 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of LM-299
An in-depth analysis of current biomedical literature and public disclosures reveals that the designation "Abt-299" is not associated with a single, well-defined therapeutic agent. Instead, the identifier appears to be linked to at least two distinct investigational compounds with fundamentally different mechanisms of action. This guide will address the most prominent of these, the bispecific antibody LM-299 , while also acknowledging the existence of a separate small molecule entity previously referred to as This compound .
Clarification of "this compound"
Initial searches for "this compound" can lead to information about a prodrug of A-85783, a potent antagonist of the platelet-activating factor (PAF) receptor. However, recent and more prevalent information, particularly from late 2024 and early 2025, points to LM-299 , an investigational bispecific antibody developed by LaNova Medicines and licensed by Merck. Given the contemporary relevance and the detailed mechanism of action described in recent announcements, this guide will focus on LM-299.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LM-299 is an investigational bispecific antibody engineered to simultaneously target two critical pathways in oncology: the programmed cell death protein-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway.[1][2] By co-targeting these pathways, LM-299 aims to deliver a synergistic anti-tumor effect by concurrently reactivating the host immune response against cancer cells and inhibiting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
Molecular Structure and Design
LM-299 possesses a differentiated molecular architecture. It is composed of an anti-VEGF antibody that is linked to two single-domain anti-PD-1 antibodies at its C-terminus. This design is intended to provide a high level of expression and druggability, with the potential for best-in-class efficacy.
Dual Mechanism of Action
The therapeutic strategy of LM-299 is predicated on the dual inhibition of PD-1 and VEGF signaling.
Immune Checkpoint Blockade via PD-1 Inhibition
The binding of the programmed death-ligand 1 (PD-L1), often expressed on the surface of tumor cells, to the PD-1 receptor on activated T cells, delivers an inhibitory signal that suppresses the T cell's anti-tumor activity. LM-299, through its anti-PD-1 domains, blocks this interaction. This releases a critical brake on the immune system, allowing for the reactivation and proliferation of tumor-specific T cells, thereby enhancing the body's own immune response against the cancer.
Anti-Angiogenesis via VEGF Inhibition
Tumors require a dedicated blood supply to grow and metastasize, a process known as angiogenesis. A key driver of this process is the vascular endothelial growth factor (VEGF), which binds to its receptors (VEGFR) on endothelial cells, stimulating the formation of new blood vessels. The anti-VEGF component of LM-299 sequesters VEGF, preventing it from binding to its receptors. This leads to the inhibition of angiogenesis, which in turn can starve the tumor of essential nutrients and oxygen, leading to a reduction in tumor growth and proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for preclinical evaluation of LM-299.
Caption: Dual targeting mechanism of LM-299.
Caption: Generalized preclinical to clinical workflow for LM-299.
Preclinical and Clinical Development
Preclinical Evidence
Preclinical studies have provided the foundational evidence for the therapeutic potential of LM-299. These investigations have demonstrated that the bispecific antibody effectively inhibits tumor growth in human peripheral blood mononuclear cells (hPBMCs)-humanized mouse models. Furthermore, non-human primate (NHP) Good Laboratory Practice (GLP) toxicity studies have indicated a favorable safety profile for LM-299, supporting its transition to clinical trials.
Clinical Trials
A Phase 1 clinical trial for LM-299 is currently enrolling patients with advanced solid tumors in China. LaNova Medicines also plans to initiate another Phase 1 trial in the United States, with an Investigational New Drug (IND) application anticipated in the latter half of 2024.
Quantitative Data
At present, specific quantitative data from preclinical or clinical studies, such as binding affinities (Kd values), IC50/EC50 values for functional inhibition, or detailed pharmacokinetic parameters, are not publicly available in the reviewed sources. As LM-299 progresses through clinical development, it is anticipated that such data will be presented at scientific conferences and in peer-reviewed publications.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of LM-299 have not been publicly disclosed. However, based on standard practices in antibody drug development, the following methodologies are likely to have been employed:
-
Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the on-rate, off-rate, and overall binding affinity (Kd) of the anti-PD-1 and anti-VEGF components of LM-299 to their respective targets.
-
Cell-Based Functional Assays:
-
PD-1 Blockade: A reporter gene assay using engineered T cells co-cultured with PD-L1-expressing cells would be a standard method to quantify the ability of LM-299 to block the PD-1/PD-L1 interaction and restore T cell signaling.
-
VEGF Neutralization: An endothelial cell proliferation or migration assay, such as a wound-healing assay or a tube formation assay, would be used to assess the ability of LM-299 to inhibit VEGF-induced angiogenesis in vitro.
-
-
In Vivo Efficacy Studies:
-
Tumor Models: Syngeneic mouse tumor models or humanized mouse models engrafted with human immune cells and bearing human tumor xenografts would be utilized to evaluate the in vivo anti-tumor efficacy of LM-299.
-
Pharmacodynamic (PD) Biomarkers: Immunohistochemistry (IHC) or flow cytometry would be employed on tumor and immune cell populations from treated animals to assess target engagement and the downstream effects of PD-1 and VEGF blockade (e.g., increased T cell infiltration, decreased microvessel density).
-
-
Toxicology Studies:
-
GLP Toxicology: Studies in non-human primates would be conducted under Good Laboratory Practice (GLP) conditions to evaluate the safety and toxicity profile of LM-299 at various dose levels, informing the starting dose for human clinical trials.
-
The Alternative "this compound": A Platelet-Activating Factor (PAF) Receptor Antagonist
For the purpose of clarity, it is important to note that the designation "this compound" has also been used to refer to a prodrug of A-85783. A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The mechanism of action of this compound would involve competitive binding to the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF. This is a distinct mechanism from the immunomodulatory and anti-angiogenic effects of the bispecific antibody LM-299.
References
Abt-299: A Technical Guide to a Potent Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Abt-299, a water-soluble prodrug of the potent and selective platelet-activating factor (PAF) receptor antagonist, A-85783. This document details its mechanism of action, key quantitative data from preclinical studies, and comprehensive experimental protocols for its characterization. Included are detailed signaling pathway diagrams, experimental workflows, and a summary of its pharmacokinetic profile, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor.[2] The development of PAF receptor antagonists has been a significant area of research for therapeutic intervention in various inflammatory conditions. This compound was developed as a water-soluble prodrug to improve the delivery of its highly potent active form, A-85783.[3] This guide serves as a comprehensive technical resource on the preclinical data and methodologies associated with this compound and A-85783.
Mechanism of Action
This compound is rapidly converted in vivo to its active metabolite, A-85783.[3] A-85783 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. It competitively and reversibly inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascades that lead to various cellular responses.[3]
The binding of PAF to its Gq-protein coupled receptor typically activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in physiological responses such as platelet aggregation, inflammation, and increased vascular permeability. A-85783 effectively blocks these PAF-induced cellular events.
Quantitative Data
The following tables summarize the key quantitative data for A-85783, the active form of this compound.
Table 1: In Vitro Receptor Binding Affinity of A-85783
| Species | Tissue/Cell Type | Ki (nM) |
| Human | Platelet Membranes | 0.3 |
| Rabbit | Platelet Membranes | 3.9 |
Table 2: In Vivo Efficacy of this compound
| Species | PAF-Induced Response | Route of Administration | ED50 (µg/kg) |
| Rat | Increased Vascular Permeability | i.v. | 6 - 10 |
| Rat | Hypotension | i.v. | 6 - 10 |
| Rat | Edema | i.v. | 6 - 10 |
| Rat | Lethality | i.v. | 6 - 10 |
| Rat | - | p.o. | 100 |
| Mouse | Increased Vascular Permeability | i.v. | 6 - 10 |
| Mouse | Hypotension | i.v. | 6 - 10 |
| Mouse | Edema | i.v. | 6 - 10 |
| Mouse | Lethality | i.v. | 6 - 10 |
| Mouse | - | p.o. | 100 |
| Guinea Pig | - | i.v. | 100 |
Note: The in vivo efficacy of this compound is attributed to its rapid conversion to A-85783.
Experimental Protocols
PAF Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor.
Materials:
-
[3H]-PAF (radioligand)
-
Platelet membranes (from human or rabbit)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)
-
Test compound (e.g., A-85783)
-
Unlabeled PAF (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microcentrifuge tube, add a fixed amount of platelet membrane preparation, a constant concentration of [3H]-PAF, and varying concentrations of the test compound or unlabeled PAF.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled PAF) from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-PAF binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This protocol outlines the procedure to measure the inhibitory effect of a test compound on PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Platelet-rich plasma (PRP) prepared from fresh human or animal blood.
-
Platelet-poor plasma (PPP) as a reference.
-
PAF solution (agonist).
-
Test compound (e.g., A-85783).
-
Saline or appropriate vehicle control.
-
Aggregometer.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound or vehicle to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Determine the percentage of inhibition of aggregation by comparing the response in the presence of the test compound to the vehicle control.
-
Calculate the IC50 value from the concentration-response curve.
PAF-Induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of a test compound's ability to inhibit PAF-induced increases in intracellular calcium concentration.
Materials:
-
Cultured cells expressing PAF receptors (e.g., human platelets, endothelial cells, or a suitable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
PAF solution.
-
Test compound (e.g., A-85783).
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time at 37°C.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with the test compound or vehicle for a defined period.
-
Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding the agonist.
-
Stimulate the cells by adding PAF.
-
Record the change in fluorescence ratio over time to monitor the intracellular calcium concentration.
-
Quantify the inhibitory effect of the test compound by comparing the peak calcium response to that of the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
In Vivo PAF-Induced Vascular Permeability Assay (Miles Assay)
This protocol details a common method to assess the effect of a test compound on PAF-induced vascular permeability in rodents.
Materials:
-
Rodents (e.g., rats or mice).
-
PAF solution.
-
Test compound (e.g., this compound) or vehicle.
-
Evans Blue dye solution (e.g., 2% in saline).
-
Anesthetic.
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intravenous or oral).
-
After a specified pretreatment time, anesthetize the animals.
-
Inject Evans Blue dye intravenously.
-
After a short circulation time (e.g., 5 minutes), inject PAF intradermally at several sites on the shaved dorsal skin. Inject saline as a control at other sites.
-
After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Extract the extravasated Evans Blue dye from the skin samples by incubating them in formamide at 60°C for 24 hours.
-
Measure the absorbance of the formamide extracts at a wavelength of approximately 620 nm.
-
Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.
-
Calculate the percentage of inhibition of PAF-induced vascular permeability by the test compound.
Visualizations
References
- 1. Properties of this compound, a prodrug of A-85783, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Conversion of Abt-299 to A-85783: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo conversion of the prodrug Abt-299 to its active metabolite, A-85783. This compound was developed as a water-soluble prodrug to improve the delivery of A-85783, a potent and specific antagonist of the platelet-activating factor (PAF) receptor. This document details the metabolic pathway, summarizes the available preclinical data, and provides generalized experimental protocols relevant to the study of this conversion.
Introduction
This compound is a prodrug designed for the efficient in vivo delivery of A-85783, a potent antagonist of the platelet-activating factor (PAF) receptor. A-85783 itself has limited aqueous solubility, making parenteral administration challenging. The development of this compound as a soluble prodrug allows for rapid conversion to the active compound A-85783 following administration. Pharmacokinetic studies have demonstrated that this conversion is a key step in the mechanism of action of this compound. Furthermore, A-85783 is subsequently metabolized to pyridine-N-oxide and sulfoxide metabolites, which have also been shown to possess significant biological activity, potentially contributing to the overall therapeutic effect.
Metabolic Conversion Pathway
The primary metabolic event following the administration of this compound is its rapid conversion to the active compound A-85783. This is followed by the metabolism of A-85783 into two major metabolites: a pyridine-N-oxide and a sulfoxide derivative. These metabolites also exhibit noteworthy potency.
Quantitative In Vivo Data
While pharmacokinetic studies in rats have been cited in the literature, specific quantitative data such as plasma concentration-time curves and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound and A-85783 are not publicly available in the retrieved references. The primary source of this information appears to be the 1996 publication by Albert et al. in the Journal of Pharmacology and Experimental Therapeutics, the full text of which could not be accessed.
The available information does indicate that following intravenous administration in rats and mice, this compound exhibits potent inhibition of PAF-induced responses with an ED50 between 6 to 10 micrograms/kg. In guinea pigs, the ED50 was 100 micrograms/kg. This compound is also orally active in rats and mice, with a reported ED50 of 100 micrograms/kg in both species. A 100 microgram/kg dose in rats was shown to provide over 60% protection against PAF challenges for 8 to 16 hours.
Experimental Protocols
The following are generalized protocols for in vivo pharmacokinetic studies in rats, based on standard methodologies in the field. These are intended to serve as a template and would require optimization for the specific study of this compound and A-85783.
Animal Models
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as specified by the study design
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, unless fasting is required by the protocol.
Dosing and Administration
-
Intravenous (IV) Administration:
-
Formulation: this compound dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Dose: Based on desired exposure levels (e.g., 1-10 mg/kg).
-
Administration: Bolus injection via the tail vein or a cannulated jugular vein.
-
-
Oral (PO) Administration:
-
Formulation: this compound dissolved or suspended in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Dose: Based on desired exposure levels (e.g., 10-100 mg/kg).
-
Administration: Oral gavage using a suitable feeding needle.
-
Blood Sampling
-
Method: Serial blood samples (e.g., 0.2 mL) collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.
-
Time Points: Pre-dose, and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to adequately characterize the absorption, distribution, metabolism, and elimination phases.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and A-85783 in plasma.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
Calibration: A calibration curve with a set of standards of known concentrations is prepared in blank plasma to allow for accurate quantification.
-
Validation: The method should be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.
Conclusion
This compound serves as an effective prodrug for the in vivo delivery of the potent PAF receptor antagonist, A-85783. The rapid and efficient conversion of this compound to A-85783 is a critical aspect of its pharmacological activity. While the existing literature confirms this conversion and the subsequent metabolism of A-85783 to other active compounds, detailed quantitative pharmacokinetic data remains largely within proprietary or inaccessible research. The experimental protocols outlined in this guide provide a foundational framework for researchers aiming to conduct their own in vivo studies on this compound and similar prodrug systems. Further investigation to obtain and analyze the specific pharmacokinetic profiles of this compound and A-85783 would be invaluable for a complete understanding of its in vivo behavior and for the development of future therapeutic agents.
Unraveling the Activity of the ABT-299 Pyridine N-Oxide Metabolite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-299 is a water-soluble prodrug developed as a therapeutic agent targeting the platelet-activating factor (PAF) receptor. Upon administration, this compound is rapidly converted in vivo to its active form, A-85783, a potent and specific PAF receptor antagonist. Further metabolism of A-85783 leads to the formation of several metabolites, including a notable pyridine N-oxide derivative. Preclinical evidence suggests that this pyridine N-oxide metabolite possesses significant in vitro and in vivo biological activity, potentially contributing to the overall therapeutic effect of this compound. This document provides a comprehensive guide to the current understanding of the this compound pyridine N-oxide metabolite, focusing on its activity, the experimental protocols used to assess it, and the underlying signaling pathways.
Core Compound and Metabolic Activation
This compound serves as a prodrug, designed to enhance the pharmacokinetic properties of the active compound, A-85783. The metabolic conversion of this compound to A-85783 is a critical step for its pharmacological action. A-85783, in turn, undergoes further biotransformation, which includes the oxidation of its pyridine moiety to form the corresponding N-oxide.
Figure 1. Metabolic pathway of this compound.
Quantitative Activity Data
Table 1: In Vitro Activity of A-85783 (Parent Compound)
| Target | Species | Assay Type | Ki (nM) |
| PAF Receptor | Human | Platelet Membrane Binding | 0.3 |
| PAF Receptor | Rabbit | Platelet Membrane Binding | 3.9 |
Note: Data for the pyridine N-oxide metabolite is not currently available in the cited literature.
Signaling Pathway of PAF Receptor Antagonism
A-85783 and its active metabolites exert their effects by antagonizing the platelet-activating factor receptor (PAFR), a G-protein coupled receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the binding of PAF to its receptor, A-85783 and its metabolites inhibit the downstream signaling cascades that lead to these cellular responses.
Figure 2. Mechanism of PAF receptor antagonism.
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of the A-85783 pyridine N-oxide metabolite are not publicly documented. However, based on general principles of drug metabolism and receptor pharmacology, the following methodologies would be applicable.
Synthesis of Pyridine N-Oxide Metabolites (General Procedure)
The synthesis of pyridine N-oxides from their corresponding pyridine precursors is a common transformation in medicinal chemistry.
Figure 3. General workflow for synthesis of pyridine N-oxides.
Methodology:
-
Dissolution: The parent pyridine compound (A-85783) is dissolved in a suitable organic solvent (e.g., dichloromethane, chloroform).
-
Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the pure pyridine N-oxide metabolite.
PAF Receptor Binding Assay (General Protocol)
To determine the binding affinity of the pyridine N-oxide metabolite for the PAF receptor, a competitive radioligand binding assay is a standard method.
Methodology:
-
Membrane Preparation: Platelet membranes, which are rich in PAF receptors, are prepared from fresh blood samples (e.g., from human or rabbit) by centrifugation and lysis.
-
Assay Setup: In a multi-well plate, the following are combined:
-
A fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF).
-
Varying concentrations of the unlabeled test compound (the pyridine N-oxide metabolite).
-
The prepared platelet membranes.
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki).
Conclusion and Future Directions
The pyridine N-oxide metabolite of A-85783, derived from the prodrug this compound, is a pharmacologically active compound that likely contributes to the therapeutic effects of the parent drug. While its activity as a PAF receptor antagonist is established qualitatively, a significant gap exists in the public domain regarding specific quantitative activity data and detailed experimental protocols. Future research should focus on the isolation or synthesis of this metabolite in sufficient quantities for comprehensive pharmacological characterization. Determining its precise binding affinity, functional antagonism, and pharmacokinetic profile will be crucial for a complete understanding of the overall activity of this compound and for the potential development of new therapeutic agents based on this metabolite.
The Inhibitory Effect of Abt-299 on β-Platelet Globulin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism and effect of Abt-299 on the release of β-platelet globulin (also known as β-thromboglobulin). This compound is a water-soluble prodrug that undergoes rapid in vivo conversion to its active form, A-85783, a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] Platelet activation is a critical process in hemostasis and thrombosis, and the release of granular contents, including β-platelet globulin, is a key indicator of this activation.[3][4] Clinical data demonstrates that administration of this compound leads to a significant, dose-dependent inhibition of PAF-induced β-platelet globulin release from platelets. This document provides a comprehensive overview of the signaling pathways, experimental protocols used to determine this effect, and the quantitative data from these studies.
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation and thrombosis.[5] PAF exerts its effects by binding to specific G-protein coupled receptors on the surface of various cells, including platelets. This binding initiates a signaling cascade that leads to platelet shape change, aggregation, and degranulation—the process by which platelets release the contents of their storage granules.
One of the key proteins released from the α-granules of activated platelets is β-platelet globulin (β-thromboglobulin, β-TG). Consequently, the concentration of β-TG in plasma is a widely used biomarker for in vivo platelet activation.
This compound is the prodrug of A-85783, a highly potent antagonist of the PAF receptor. By blocking the PAF receptor, A-85783 can inhibit the downstream signaling that leads to platelet activation and subsequent degranulation. This guide focuses specifically on the evidence demonstrating the inhibitory effect of this compound on the release of β-platelet globulin.
Mechanism of Action and Signaling Pathway
The primary mechanism by which this compound inhibits β-platelet globulin release is through the competitive antagonism of the PAF receptor by its active metabolite, A-85783. The process can be summarized as follows:
-
Administration and Conversion: this compound, a water-soluble compound, is administered and rapidly converted in vivo by serum esterases into the active molecule, A-85783.
-
PAF Receptor Blockade: A-85783 binds to the PAF receptor on the platelet surface, preventing the binding of endogenous PAF.
-
Inhibition of Downstream Signaling: By blocking the receptor, A-85783 prevents the activation of the associated G-protein and the subsequent intracellular signaling cascade. This includes the inhibition of calcium mobilization, which is a critical step for platelet degranulation.
-
Reduced Degranulation: The inhibition of the signaling cascade prevents the fusion of α-granules with the platelet membrane, thereby reducing the release of their contents, including β-platelet globulin.
The following diagram illustrates this inhibitory pathway.
Quantitative Data: Inhibition of β-Platelet Globulin Release
A clinical study involving healthy male volunteers demonstrated that intravenous administration of this compound resulted in a potent and long-lasting inhibition of PAF-induced β-platelet globulin release. Blood samples were taken before and 12 hours after drug administration, and the ex vivo release of β-TG was measured after challenging the samples with PAF.
| Treatment Group | N | β-TG Release (units/mL ± SEM) - Predose | β-TG Release (units/mL ± SEM) - 12h Postdose | % Inhibition (Approx.) | P-value vs. Predose |
| Placebo | 9 | 449 ± 90 | 307 ± 49 | N/A | Not Significant |
| This compound (0.8 mg) | 8 | 405 ± 51 | 54 ± 14 | 86.7% | < 0.005 |
| This compound (2 mg) | 7 | 480 ± 127 | 79 ± 23 | 83.5% | < 0.005 |
| This compound (70 mg) | 6 | 327 ± 72 | 21 ± 10 | 93.6% | < 0.005 |
| Table 1. Ex Vivo PAF-Induced β-Platelet Globulin Release in Healthy Volunteers Following Intravenous Administration of this compound. Data sourced from Dhillon S, et al. (1995). |
Additionally, in vitro studies have shown that both the active form A-85783 and its pyridine N-oxide metabolite are potent inhibitors of PAF-induced β-TG release, with A2 values of 4 nM and 1 nM, respectively.
Experimental Protocols
The following section outlines the methodology for an ex vivo assay to determine the effect of a PAF antagonist like this compound on β-platelet globulin release, based on the principles described in the cited literature.
Objective
To evaluate the pharmacological activity of a PAF receptor antagonist by measuring its effect on ex vivo PAF-induced β-platelet globulin release from whole blood.
Materials
-
Human whole blood from healthy, medication-free volunteers.
-
Anticoagulant (e.g., citrate).
-
Platelet-Activating Factor (PAF) solution.
-
Test compound (this compound) and placebo for administration.
-
β-thromboglobulin ELISA kit.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
Experimental Workflow
Detailed Procedure
-
Subject Enrollment: Recruit healthy, non-smoking male volunteers (e.g., age 18-40) who have been free of medication for a specified period.
-
Baseline Blood Sampling: Collect a predose peripheral blood sample from each subject into an appropriate anticoagulant.
-
Drug Administration: Administer the test compound (e.g., 0.8 mg, 2 mg, 70 mg of this compound) or placebo intravenously.
-
Postdose Blood Sampling: Collect subsequent blood samples at specified time points (e.g., over 12 hours) after dosing.
-
Ex Vivo Platelet Challenge:
-
Aliquots of whole blood from each time point are challenged with a predetermined concentration of PAF to induce platelet degranulation.
-
Control aliquots are treated with a vehicle solution.
-
-
Incubation: Incubate the samples for a defined period at a controlled temperature to allow for the release reaction to occur.
-
Sample Processing: Stop the reaction and centrifuge the samples to prepare platelet-poor plasma.
-
Quantification of β-Platelet Globulin: Measure the concentration of β-TG in the plasma samples using a validated commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: For each subject and dose group, compare the postdose β-TG release values to the predose values. Utilize appropriate statistical tests, such as a Student's t-test, to determine the significance of any observed inhibition.
Conclusion
The prodrug this compound, through its active metabolite A-85783, is a potent inhibitor of PAF-induced platelet activation. This is clearly demonstrated by its significant, dose-dependent reduction of β-platelet globulin release from platelets. The ex vivo β-TG release assay serves as a robust and clinically relevant method for assessing the pharmacological activity of PAF receptor antagonists. The data strongly support the mechanism of action of this compound and highlight its potential as a therapeutic agent in conditions where PAF-mediated platelet activation is a key pathological factor.
References
- 1. Properties of this compound, a prodrug of A-85783, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo inhibition of beta-thromboglobulin release following administration to man of this compound, a novel prodrug of a potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma levels of beta-thromboglobulin and platelet factor 4 as indices of platelet activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Thromboglobulin, platelet production time and pletelet function in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Activating Factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Platelet-Activating Factor (PAF) Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes.[1][2] Its effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[1][2] Activation of PAFR triggers a cascade of intracellular signaling events, leading to inflammation, platelet aggregation, increased vascular permeability, and bronchoconstriction.[1] Consequently, the PAF/PAFR signaling axis has been implicated in the pathophysiology of various diseases, including asthma, allergic reactions, cardiovascular diseases, inflammatory disorders, and even cancer. This has made the PAF receptor a compelling target for therapeutic intervention, driving extensive research into the discovery and development of PAF receptor antagonists. These antagonists function by blocking the interaction between PAF and its receptor, thereby mitigating the downstream inflammatory and pathological responses. This technical guide provides an in-depth overview of the discovery and development of PAF receptor antagonists, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Classes of PAF Receptor Antagonists
PAF receptor antagonists are a structurally diverse group of molecules that can be broadly categorized into two main classes: natural products and synthetic compounds.
-
Natural Product Antagonists: A number of compounds isolated from natural sources have been found to possess PAF receptor antagonist activity. Notable examples include:
-
Ginkgolides: Terpene lactones isolated from the leaves of the Ginkgo biloba tree, such as Ginkgolide B (BN-52021), are potent and specific PAF receptor antagonists.
-
Lignans: Compounds like kadsurenone, isolated from the Chinese herb Piper futokadsurae, were among the first potent PAF antagonists discovered.
-
Other Natural Products: Various other natural compounds, including andrographolide, α-bulnesene, cinchonine, and piperine, have also been identified as PAF antagonists.
-
-
Synthetic Antagonists: A wide range of synthetic compounds have been developed as PAF receptor antagonists. These can be further subdivided based on their chemical structures:
-
PAF-like Structures: Early synthetic antagonists, such as CV-3988 and CV-6209, were designed as structural analogs of the PAF molecule.
-
Heterocyclic Compounds: This is a large and diverse class that includes potent antagonists like the thieno-triazolo-diazepine, WEB 2086 (Apafant).
-
Other Synthetic Structures: Numerous other chemical scaffolds have been explored, leading to the development of a wide variety of potent and selective PAF receptor antagonists.
-
Quantitative Data on PAF Receptor Antagonists
The potency and efficacy of PAF receptor antagonists are typically quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of representative antagonists.
Table 1: In Vitro Activity of Selected PAF Receptor Antagonists
| Compound | Chemical Class | Assay | Species | IC50 (µM) | Ki (nM) | pA2 | Reference(s) |
| Natural Products | |||||||
| Ginkgolide B (BN-52021) | Terpenoid | Platelet Aggregation | Human | - | - | 6.38 | |
| Kadsurenone | Lignan | Neutrophil Elastase Release | Human | - | - | - | |
| Synthetic Compounds | |||||||
| WEB 2086 (Apafant) | Thieno-triazolo-diazepine | Platelet Aggregation | Human | 0.17 | 9.9 | 7.31 | |
| CV-3988 | PAF Analogue | Platelet Aggregation | Rabbit | - | - | 5.87 | |
| CV-6209 | PAF Analogue | Platelet Aggregation | Rabbit | 0.075 | - | - | |
| Ro 19-3704 | Benzodiazepine | Neutrophil Elastase Release | Human | - | - | - | |
| SRI 63-675 | Quinolinium | Platelet Aggregation | Human | 3.43 | - | - | |
| SRI 63-675 | Quinolinium | Receptor Binding | Human | 0.37 | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. pA2: A measure of the potency of a competitive antagonist.
Table 2: In Vivo Activity of Selected PAF Receptor Antagonists
| Compound | Animal Model | PAF-Induced Effect | Route of Administration | ED50 | Reference(s) |
| SRI 63-675 | Rat | Hypotension | i.v. | 32 µg/kg | |
| SRI 63-675 | Guinea Pig | Hemoconcentration | i.v. | 17 µg/kg | |
| SRI 63-675 | Guinea Pig | Bronchoconstriction | i.v. | 24 µg/kg | |
| CV-6209 | Rat | Hypotension | - | - | |
| CV-6209 | Mouse | Lethality | - | - |
ED50: Half-maximal effective dose.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of PAF receptor antagonists.
PAF-Induced Platelet Aggregation Assay
This assay is a fundamental in vitro method to assess the ability of a compound to inhibit PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human or rabbit venous blood collected into tubes containing 3.8% trisodium citrate (9:1, v/v).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet Activating Factor (PAF).
-
Test compounds (potential PAF receptor antagonists).
-
Saline or appropriate vehicle for dissolving compounds.
-
Platelet aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C with stirring.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add the test compound or vehicle to the PRP and incubate for a defined period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the log concentration of the antagonist.
-
Radioligand Receptor Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or a recombinant cell line).
-
Radiolabeled PAF receptor ligand (e.g., [3H]PAF).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a microtiter plate or microcentrifuge tubes, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled PAF (for competition curve).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding.
-
Calculate the percentage of inhibition of specific binding by the test compound.
-
Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
In Vivo Model of PAF-Induced Hypotension
This in vivo assay evaluates the ability of a PAF receptor antagonist to block the hypotensive effects of PAF in an animal model.
Materials:
-
Anesthetized rats or other suitable animal models.
-
Catheters for intravenous administration and blood pressure monitoring.
-
Blood pressure transducer and recording system.
-
Platelet Activating Factor (PAF).
-
Test compounds.
-
Saline or appropriate vehicle.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and insert catheters into a vein (for drug and PAF administration) and an artery (for blood pressure measurement).
-
Allow the animal to stabilize.
-
-
Baseline Measurement:
-
Record the baseline mean arterial pressure (MAP).
-
-
Antagonist Administration:
-
Administer the test compound or vehicle intravenously.
-
-
PAF Challenge:
-
After a defined period, administer a bolus intravenous injection of PAF to induce a hypotensive response.
-
-
Blood Pressure Monitoring:
-
Continuously monitor and record the arterial blood pressure.
-
-
Data Analysis:
-
Measure the maximum decrease in MAP following the PAF challenge in both vehicle- and antagonist-treated groups.
-
Calculate the percentage of inhibition of the PAF-induced hypotensive response by the antagonist.
-
Determine the ED50 value of the antagonist.
-
Mandatory Visualizations
Signaling Pathways of the PAF Receptor
The following diagram illustrates the major signaling pathways activated upon PAF binding to its receptor.
Caption: Simplified signaling cascade of the Platelet-Activating Factor (PAF) receptor.
General Workflow for PAF Receptor Antagonist Discovery
The diagram below outlines a typical workflow for the discovery and preclinical development of PAF receptor antagonists.
Caption: A generalized workflow for the discovery of PAF receptor antagonists.
Logical Relationship of PAF Antagonist Classes
This diagram illustrates the classification of different PAF receptor antagonists.
Caption: Classification of PAF receptor antagonists based on their origin and structure.
Conclusion
The discovery and development of PAF receptor antagonists represent a significant effort in the field of pharmacology to modulate inflammatory and allergic responses. From the initial identification of natural product inhibitors to the rational design of potent and selective synthetic molecules, the field has made substantial progress. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on this important therapeutic target. Continued research, leveraging advanced screening technologies and a deeper understanding of the PAF receptor's structure and signaling, holds the promise of delivering novel and effective therapies for a range of debilitating diseases.
References
Methodological & Application
Application Notes and Protocols for Putative "Abt-299" Compounds in Animal Models of Inflammation
Disclaimer: The compound "Abt-299" does not correspond to a known entity in publicly available scientific literature. It is presumed to be a typographical error. Based on the context of "animal models of inflammation," this document provides detailed application notes and protocols for two plausible candidates: ABT-102 , a TRPV1 antagonist, and Lactobacillus plantarum 299v (Lp 299v) , a probiotic strain. Researchers should verify the identity of their compound of interest before proceeding with any experimental work.
Section 1: ABT-102 in Animal Models of Inflammatory Pain
Introduction
ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, capsaicin, and protons (low pH), which are often present in inflamed tissues.[1][2] By blocking the TRPV1 receptor, ABT-102 has demonstrated efficacy in reducing pain and hyperalgesia in several preclinical models of inflammatory and neuropathic pain.[1][3]
Mechanism of Action
Inflammatory mediators such as prostaglandins, bradykinin, and nerve growth factor (NGF) can sensitize TRPV1 channels, lowering their activation threshold and contributing to a state of heightened pain sensitivity (hyperalgesia). ABT-102 acts as a competitive antagonist at the TRPV1 receptor, preventing its activation by endogenous ligands and thereby reducing the downstream signaling that leads to pain perception. This makes ABT-102 a promising therapeutic agent for inflammatory pain conditions.
Data Presentation: ABT-102 in Rodent Models
| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |
| Inflammatory Pain (CFA) | Rat | Intraplantar | Not Specified | Enhanced attenuation of heat-evoked firing of dorsal horn neurons. |
| Post-Operative Pain | Rodent | Oral (gavage) | Not Specified | Increased analgesic activity with repeated administration. |
| Osteoarthritic Pain | Rodent | Oral (gavage) | Not Specified | Increased analgesic activity with repeated administration over 5-12 days. |
| Bone Cancer Pain | Rodent | Oral (gavage) | Not Specified | Decreased spontaneous pain behaviors and evoked thermal and mechanical hyperalgesia. |
Experimental Protocols
This model induces a robust and sustained inflammatory response, characterized by paw edema, erythema, and thermal and mechanical hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
ABT-102
-
Vehicle for ABT-102 (e.g., 0.5% methylcellulose in sterile water)
-
27-gauge needles and 1 mL syringes
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Protocol:
-
Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Anesthetize the rats lightly with isoflurane. Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Drug Administration:
-
Prepare a stock solution of ABT-102 in the chosen vehicle.
-
Administer ABT-102 or vehicle via oral gavage at the desired dose and time point(s) (e.g., 30 minutes before CFA injection or as a post-treatment).
-
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: At various time points post-CFA injection (e.g., 2, 4, 6, and 24 hours), place the rat on the glass surface of the plantar test apparatus. Apply a radiant heat source to the plantar surface of the inflamed paw and record the latency to paw withdrawal.
-
Mechanical Allodynia: Place the rat in a chamber with a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and determine the force at which the rat withdraws its paw.
-
-
Data Analysis: Compare the withdrawal latencies and thresholds between the ABT-102-treated and vehicle-treated groups.
This is an acute model of inflammation used to assess the anti-edematous effects of compounds.
Materials:
-
Male CD-1 mice (25-30 g)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
ABT-102
-
Vehicle for ABT-102
-
Plethysmometer or digital calipers
-
27-gauge needles and 1 mL syringes
Protocol:
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Drug Administration: Administer ABT-102 or vehicle orally or intraperitoneally at the desired dose, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point relative to its baseline volume. Compare the edema development between the ABT-102 and vehicle groups.
Visualizations
Caption: ABT-102 blocks the activation of the TRPV1 channel by inflammatory stimuli.
References
Application Notes and Protocols for Abt-299 in Cell Culture Experiments
A Note on Terminology: The compound "Abt-299" is not widely referenced in scientific literature. It is possible that this is a typographical error for either Bay-299 , a potent TAF1 inhibitor, or ABT-199 (Venetoclax) , a well-established BCL-2 inhibitor. Both compounds are frequently used in cancer cell culture research to induce apoptosis. This document provides detailed information and protocols for both Bay-299 and ABT-199 to ensure comprehensive guidance for your research needs.
Section 1: Bay-299 (TAF1 Inhibitor)
Mechanism of Action: Bay-299 is a potent and selective inhibitor of the TATA-Box Binding Protein Associated Factor 1 (TAF1). TAF1 is a critical component of the transcription factor IID (TFIID) complex and plays a vital role in transcriptional regulation. Inhibition of TAF1 by Bay-299 has been shown to disrupt cell cycle progression and induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] The induction of cell death by Bay-299 is multifaceted, involving the upregulation of cell cycle inhibitors and genes promoting pyroptosis.[1][2]
Quantitative Data: Recommended Dosage of Bay-299
The optimal concentration of Bay-299 can vary significantly depending on the cell line. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | |
| 769-P | Renal Cancer | 3210 | |
| Jurkat | T-cell Leukemia | 3900 | |
| NCI-H526 | Small Cell Lung Cancer | 6860 | |
| CHL-1 | Melanoma | 7400 | |
| 5637 | Bladder Cancer | 7980 |
Note: In a study on AML cell lines MV4-11 and NB4, a concentration of 4 µM Bay-299 was shown to cause total cell death after 48 hours.
Experimental Protocols
1. Cell Viability Assay (CCK-8/MTT)
This protocol outlines the steps to determine the effect of Bay-299 on cell viability.
Materials:
-
Bay-299
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of Bay-299 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Bay-299. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for Apoptosis Markers
This protocol is for detecting the cleavage of apoptosis-related proteins following Bay-299 treatment.
Materials:
-
Bay-299
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of Bay-299 for a specified time. Harvest the cells and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins. Use a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: Bay-299 inhibits TAF1, leading to cell cycle arrest and apoptosis.
Caption: Workflow for cell viability and western blot experiments.
Section 2: ABT-199 (Venetoclax) (BCL-2 Inhibitor)
Mechanism of Action: ABT-199, also known as Venetoclax, is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway. By binding to BCL-2, ABT-199 releases these pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Quantitative Data: Recommended Dosage of ABT-199
The sensitivity to ABT-199 is highly dependent on the cell line's reliance on BCL-2 for survival. A dose-response study is crucial.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LOUCY | T-cell Acute Lymphoblastic Leukemia | 18 | |
| OCI-AML3 | Acute Myeloid Leukemia | Varies (24h: >10µM, 48h: ~5µM, 72h: ~1µM) | |
| THP-1 | Acute Monocytic Leukemia | Varies (24h: >10µM, 48h: ~2µM, 72h: ~0.5µM) | |
| MV4-11 | Acute Myeloid Leukemia | Varies (24h: ~1µM, 48h: ~0.1µM, 72h: ~0.05µM) | |
| MOLM13 | Acute Myeloid Leukemia | Varies (24h: ~0.1µM, 48h: ~0.02µM, 72h: ~0.01µM) | |
| CHP126 | Neuroblastoma | ~10-100 | |
| KCNR | Neuroblastoma | ~10-100 | |
| SJNB12 | Neuroblastoma | ~10-100 | |
| A549 | Lung Carcinoma | 1500 |
Note: For primary AML patient samples, the median IC50 was approximately 10 nM.
Experimental Protocols
1. Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is to assess the cytotoxic effect of ABT-199.
Materials:
-
ABT-199 (Venetoclax)
-
Complete cell culture medium
-
96-well plates
-
MTT or CellTiter-Glo® Reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of ABT-199 to the wells.
-
Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent, incubate, and then add solubilization solution.
-
For CellTiter-Glo®: Add an equal volume of CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes.
-
-
Measurement: Read absorbance (MTT) or luminescence (CellTiter-Glo®) with a microplate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
2. Western Blot for BCL-2 Family Proteins and Apoptosis Markers
This protocol allows for the analysis of changes in BCL-2 family protein interactions and apoptosis induction.
Materials:
-
ABT-199
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE and transfer materials
-
Blocking buffer
-
Primary antibodies (e.g., anti-BCL-2, anti-BIM, anti-BAX, anti-Cleaved Caspase-3, anti-Cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with ABT-199. For analysis of protein interactions, immunoprecipitation for BCL-2 can be performed. For apoptosis markers, proceed directly to cell lysis.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow standard western blot procedures.
-
Antibody Incubation and Detection: Probe the membrane with primary antibodies against BCL-2 family members and apoptosis markers.
-
Analysis: Observe the release of BIM from BCL-2 and the cleavage of caspase-3 and PARP to confirm the induction of apoptosis.
Visualizations
Caption: ABT-199 inhibits BCL-2, leading to apoptosis via the mitochondrial pathway.
Caption: Workflow for assessing apoptosis after ABT-199 treatment.
References
Abt-299 solubility and preparation for research use.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of ABT-299 for research use. This compound is a potent and specific platelet-activating factor (PAF) receptor antagonist. It is an aqueous soluble prodrug of A-85783, which is the active metabolite.
Physicochemical and Solubility Data
This compound is characterized by its aqueous solubility, a key feature for a prodrug designed for in vivo efficacy. While specific quantitative solubility data in various solvents is not extensively published, the available information from primary research consistently highlights its solubility in aqueous solutions.
| Property | Data | Source |
| Chemical Formula | C₃₂H₂₈ClFN₄O₄S | AbMole BioScience |
| Molecular Weight | 619.11 g/mol | AbMole BioScience |
| Solubility | Aqueous soluble | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience Product Information |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience Product Information |
Experimental Protocols
1. Preparation of this compound for In Vitro Assays
This protocol is designed for preparing a stock solution of this compound for use in various in vitro experiments, such as cell-based assays or receptor binding studies.
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of sterile, deionized water or PBS to the powder to achieve the desired stock concentration. Based on its description as "aqueous soluble," a starting concentration of 1-10 mg/mL can be targeted.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates are present, the solution can be sonicated for 5-10 minutes or filtered through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
2. Formulation of this compound for In Vivo Studies
The following protocols provide guidance for preparing this compound for intravenous (IV) and oral (PO) administration in animal models, based on its aqueous solubility and general practices for in vivo drug delivery.
a) Intravenous (IV) Formulation
Vehicle: Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W).
Procedure:
-
Calculate the total amount of this compound required based on the dose, number of animals, and dosing volume.
-
Prepare the required volume of sterile saline or D5W.
-
Directly dissolve the weighed this compound powder in the sterile vehicle.
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate if necessary to aid dissolution.
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm sterile syringe filter.
-
The final formulation should be prepared fresh on the day of the experiment.
b) Oral Gavage (PO) Formulation
Vehicle: Deionized water or a suitable aqueous-based vehicle.
Procedure:
-
Determine the required concentration of this compound based on the desired dose and the gavage volume for the animal model (typically 5-10 mL/kg for mice and rats).
-
Weigh the necessary amount of this compound.
-
Suspend or dissolve the powder in the appropriate volume of deionized water.
-
Vortex thoroughly to ensure a homogenous solution or suspension.
-
For suspensions, ensure it is well-mixed immediately before each administration to guarantee uniform dosing.
-
The formulation should be prepared fresh daily.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its use in research.
References
Application Notes: Utilizing Bcl-2 Family Inhibitors (e.g., ABT-263/Navitoclax) in Cardiovascular Disease Models
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, playing a critical role in determining cell fate.[1] This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). The ratio of these proteins is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies, including cardiovascular diseases.[1][2] Small molecule inhibitors targeting anti-apoptotic Bcl-2 proteins, often referred to as BH3 mimetics, have emerged as powerful tools to induce apoptosis in targeted cell populations.
ABT-263 (Navitoclax) is a potent, orally bioavailable BH3 mimetic that inhibits Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1.[3][4] Originally developed as an anti-cancer agent, its ability to selectively eliminate cells has led to its investigation in other fields, notably for its senolytic activity—the targeted clearance of senescent cells. As cellular senescence is increasingly recognized as a contributor to age-related cardiovascular diseases like atherosclerosis, ABT-263 provides a valuable pharmacological tool for studying these processes.
These notes provide an overview and detailed protocols for using Bcl-2 inhibitors like ABT-263 to investigate therapeutic hypotheses in preclinical models of cardiovascular disease.
Mechanism of Action
In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. In pathological conditions such as myocardial ischemia or within atherosclerotic plaques, this balance can be disrupted.
ABT-263 mimics the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing Bax and Bak. Freed from inhibition, Bax and Bak oligomerize in the mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.
Protocols
Protocol 1: In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes the use of ABT-263 to study the effects of senescent cell clearance on advanced atherosclerotic plaques in a mouse model.
1. Animal Model and Diet:
-
Use male or female Apolipoprotein E-deficient (ApoE-/-) mice, 8-10 weeks of age.
-
Induce atherosclerosis by feeding a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 18 weeks to establish advanced lesions.
2. ABT-263 Formulation and Administration:
-
Formulation: Prepare ABT-263 in a vehicle solution of 10% ethanol, 30% polyethylene glycol 400 (PEG400), and 60% Phosal 50 PG.
-
Dosing: Administer ABT-263 at a dose of 50-100 mg/kg body weight via oral gavage. A vehicle-only group should be used as a control.
-
Schedule: Dose the animals daily for a period of 6 to 9 weeks while continuing the Western diet.
3. Monitoring:
-
Monitor animal body weight and general health status weekly.
-
Note: High doses of ABT-263 (100 mg/kg) have been associated with significant mortality in this model. Be prepared for adverse events and consult with institutional animal care and use committees on humane endpoints.
4. Endpoint Analysis and Tissue Collection:
-
At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Excise the heart and the aortic tree. The brachiocephalic artery is a common site for detailed plaque analysis.
5. Histological and Immunohistochemical Analysis:
-
Embed the brachiocephalic artery in Optimal Cutting Temperature (OCT) compound and prepare serial cryosections.
-
Plaque Size: Perform Oil Red O staining to visualize neutral lipids and quantify the lesion area.
-
Fibrous Cap Thickness: Use Masson's Trichrome stain to visualize collagen and measure the thickness of the fibrous cap.
-
Cellular Composition: Use immunofluorescence staining for:
- Smooth Muscle Cells (SMCs): α-SMA (alpha-smooth muscle actin) antibody.
- Endothelial Cells (ECs): CD31 antibody.
- Macrophages: CD68 antibody.
-
Apoptosis: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells within the plaque.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Expression of bcl-2 protein, an inhibitor of apoptosis, and Bax, an accelerator of apoptosis, in ventricular myocytes of human hearts with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing In Vivo Efficacy of PARP Inhibitors
These application notes provide a detailed protocol for assessing the in vivo efficacy of a representative PARP (Poly ADP-ribose polymerase) inhibitor, using ABT-888 (Veliparib) as an exemplary agent. The protocols are intended for researchers, scientists, and drug development professionals working in oncology and translational medicine.
Introduction to PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and apoptosis.[1] PARP inhibitors are a class of targeted cancer therapies that exploit tumor cell vulnerabilities in DNA repair mechanisms. In cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, PARP inhibitors induce synthetic lethality, leading to selective cancer cell death while sparing normal cells.[2][3] The primary mechanism of action involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, which leads to the accumulation of DNA double-strand breaks that cannot be repaired in HR-deficient cells.[4][5]
Key Signaling Pathway
The efficacy of PARP inhibitors is intrinsically linked to their role in the DNA damage response (DDR) pathway. The following diagram illustrates the simplified signaling cascade.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol describes the assessment of a PARP inhibitor's anti-tumor efficacy in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines with known DNA repair pathway status (e.g., BRCA1/2 mutant vs. wild-type) are used. For example, the MX-1 breast cancer cell line has a BRCA1 deletion and a BRCA2 mutation.
-
Animals: Immunodeficient mice, such as athymic nude mice or SCID mice, are commonly used for establishing xenografts.
-
Cell Culture: Cells are cultured in appropriate media and conditions as recommended by the supplier. Cells should be confirmed to be free of mycoplasma before implantation.
2. Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 107 cells in 0.2 mL) into the flank of each mouse.
3. Animal Randomization and Treatment
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Treatment Groups:
-
Vehicle control (e.g., administered orally or intraperitoneally, depending on the drug vehicle).
-
PARP inhibitor (e.g., ABT-888) as a single agent.
-
Chemotherapeutic agent (e.g., temozolomide, cisplatin) as a single agent.
-
Combination of the PARP inhibitor and the chemotherapeutic agent.
-
-
Dosing and Administration:
-
The PARP inhibitor can be administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule. For example, ABT-888 has been administered at doses ranging from 3.1 to 25 mg/kg/day.
-
The chemotherapeutic agent is administered according to established protocols. For instance, temozolomide can be given orally.
-
4. Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): Measure tumor volumes two to three times per week. TGI is a primary endpoint and can be calculated at the end of the study.
-
Survival Analysis: Monitor the animals for signs of morbidity and euthanize them when tumors reach a maximum size (e.g., 2,500 mm3) or if ulceration occurs. Survival data can be plotted using Kaplan-Meier curves.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
5. Pharmacodynamic (PD) Analysis
-
At the end of the study, tumors can be excised for further analysis.
-
Immunohistochemistry (IHC): Analyze biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Western Blot: Assess the levels of PARP and PARylation in tumor lysates to confirm target engagement.
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of PARP inhibitors.
Table 1: In Vivo Efficacy of ABT-888 in Combination with Temozolomide in a B16F10 Murine Melanoma Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 15 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 2500 | - |
| Temozolomide | 50 | 1800 | 28% |
| ABT-888 | 25 | 2400 | 4% |
| ABT-888 + Temozolomide | 3.1 + 50 | 1200 | 52% |
| ABT-888 + Temozolomide | 6.25 + 50 | 800 | 68% |
| ABT-888 + Temozolomide | 12.5 + 50 | 400 | 84% |
| ABT-888 + Temozolomide | 25 + 50 | 200 | 92% |
Data are representative and adapted from published studies for illustrative purposes.
Table 2: In Vivo Efficacy of PARP Inhibitors in a SUM149PT (BRCA1 mutant) Breast Cancer Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Delay (%) |
| Vehicle | - | b.i.d. | - |
| Veliparib (ABT-888) | MTD | b.i.d. | 29% |
| Olaparib | MTD | b.i.d. | 32% |
| Talazoparib | MTD | q.d. | 35% |
MTD: Maximum Tolerated Dose. Data are representative and adapted from published studies for illustrative purposes.
Conclusion
This document provides a comprehensive framework for assessing the in vivo efficacy of PARP inhibitors. The detailed protocols and representative data serve as a valuable resource for designing and executing preclinical studies in the field of oncology drug development. Adherence to rigorous experimental design and appropriate endpoint analysis is critical for the successful evaluation of these targeted therapies.
References
- 1. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]
- 2. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols for Measuring PAF Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques used to identify and characterize platelet-activating factor (PAF) receptor antagonists. Detailed protocols for the principal experimental methodologies are included, along with data presentation tables for comparative analysis and diagrams to illustrate signaling pathways and experimental workflows.
Introduction to PAF Receptor Antagonism
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[3][4] The activation of PAFR triggers a cascade of intracellular signaling events, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[5] This signaling cascade is a key target for therapeutic intervention in various inflammatory and cardiovascular diseases. Consequently, the identification and characterization of PAF receptor antagonists are of significant interest in drug development.
This document outlines the principal in vitro and in vivo methods for assessing the activity of PAF receptor antagonists.
Key Techniques for Measuring PAF Receptor Antagonism
The evaluation of PAF receptor antagonists typically involves a combination of binding and functional assays, performed both in vitro and in vivo.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays directly measure the interaction between a radiolabeled ligand (e.g., [³H]PAF) and the PAF receptor. The primary output of this assay is the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the antagonist, which represents the concentration of the antagonist required to displace 50% of the radiolabeled ligand from the receptor.
-
Principle: Competitive inhibition of [³H]PAF binding to its receptor by the test compound.
-
Source of Receptors: Membranes from cells endogenously expressing the PAF receptor (e.g., platelets from humans, rabbits, or dogs) or from cell lines recombinantly overexpressing the human PAF receptor.
-
Advantages: Provides a direct measure of receptor affinity, high sensitivity, and reproducibility.
-
Disadvantages: Requires handling of radioactive materials, does not provide information on the functional activity of the compound (i.e., whether it is an antagonist, agonist, or inverse agonist).
In Vitro Functional Assays
Functional assays are essential to determine whether a compound that binds to the PAF receptor also modulates its function. These assays measure a biological response downstream of receptor activation.
Activation of the PAF receptor, which is coupled to Gq proteins, leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are a robust and high-throughput method to screen for PAF receptor antagonists by measuring their ability to inhibit the PAF-induced calcium influx.
-
Principle: Measurement of changes in intracellular calcium levels using fluorescent calcium-binding dyes (e.g., Fluo-4 AM) in response to PAF stimulation in the presence or absence of the antagonist.
-
Cell Systems: Adherent or non-adherent cells endogenously or recombinantly expressing the PAF receptor.
-
Advantages: High-throughput format, provides functional information on antagonism, and is highly sensitive.
-
Disadvantages: Can be susceptible to off-target effects of compounds that interfere with calcium signaling or dye fluorescence.
PAF is a potent inducer of platelet aggregation. This assay is a classical and physiologically relevant method to assess the functional antagonism of the PAF receptor.
-
Principle: Measurement of the inhibition of PAF-induced platelet aggregation in platelet-rich plasma (PRP) or washed platelets by the test compound. Aggregation is typically measured by changes in light transmission through the platelet suspension.
-
Source of Platelets: Human, rabbit, or guinea pig platelet-rich plasma.
-
Advantages: Physiologically relevant, relatively simple to perform, and provides a clear functional readout.
-
Disadvantages: Can be influenced by factors affecting platelet function other than the PAF receptor, and the response can vary between species and individuals.
In Vivo Models of PAF-Induced Effects
In vivo studies are crucial for evaluating the efficacy, potency, and pharmacokinetic/pharmacodynamic properties of PAF receptor antagonists in a whole-organism context. These models typically involve challenging an animal with PAF and measuring a physiological response in the presence or absence of the antagonist.
-
PAF-Induced Hypotension in Rats: Intravenous administration of PAF causes a rapid and transient drop in blood pressure. The ability of an antagonist to prevent this hypotension is a measure of its in vivo efficacy.
-
PAF-Induced Bronchoconstriction and Hemoconcentration in Guinea Pigs: In guinea pigs, PAF induces bronchoconstriction and an increase in hematocrit (hemoconcentration) due to plasma extravasation. These responses can be inhibited by PAF receptor antagonists.
-
PAF Antagonism in Primates: PAF-induced hemoconcentration can also be measured in primates, providing data in a species more closely related to humans.
-
Models of Disease: The efficacy of PAF receptor antagonists can be tested in various disease models where PAF is implicated, such as thermal injury, pulmonary infections, and cancer.
Data Presentation
The following tables summarize quantitative data for representative PAF receptor antagonists across different assays, allowing for easy comparison of their potency and activity.
Table 1: In Vitro Activity of Selected PAF Receptor Antagonists
| Compound | Radioligand Binding (IC50/Ki, nM) | Calcium Mobilization (IC50, nM) | Platelet Aggregation (IC50, nM) | Reference(s) |
| WEB 2086 | 6.9 (IC50) | - | - | |
| SRI 63-675 | 370 (IC50, human platelets) | - | 3430 (human), 250 (guinea pig), 970 (rabbit) | |
| BN 50739 | 4.8 (IC50) | - | - | |
| Apafant | 15 (KD) | - | 170 (human platelets), 360 (human neutrophils) | |
| Foropafant (SR27417) | 0.057 (Ki) | - | Potent inhibitor | |
| Rupatadine | - | - | 260 | |
| BN 52021 | 98500 (IC50) | - | 30 |
Table 2: In Vivo Activity of Selected PAF Receptor Antagonists
| Compound | Animal Model | PAF-Induced Effect | Route of Administration | ED50 (µg/kg) | Reference(s) |
| SRI 63-675 | Rat | Hypotension | i.v. | 32 | |
| SRI 63-675 | Guinea Pig | Hemoconcentration | i.v. | 17 | |
| SRI 63-675 | Guinea Pig | Bronchoconstriction | i.v. | 24 | |
| SRI 63-675 | Primate | Hemoconcentration | i.v. | 28 | |
| UK-74,505 | Mouse | Pulmonary Infection | - | - |
Visualizations
The following diagrams illustrate the PAF receptor signaling pathway and the general workflows for the key experimental techniques.
Caption: PAF Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for PAF Receptor Antagonism
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PAF receptor using [³H]PAF and platelet membranes.
Materials:
-
Washed platelet membranes (from human or rabbit)
-
[³H]PAF (specific activity ~150-200 Ci/mmol)
-
Unlabeled PAF (for non-specific binding determination)
-
Test compounds (potential antagonists)
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]PAF in the binding buffer to a final concentration of ~1 nM.
-
Prepare serial dilutions of the test compound in the binding buffer.
-
Prepare a high concentration solution of unlabeled PAF (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]PAF + 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [³H]PAF + 50 µL of unlabeled PAF.
-
Competitive Binding: 50 µL of [³H]PAF + 50 µL of each concentration of the test compound.
-
-
-
Incubation:
-
Add 100 µL of the platelet membrane suspension (containing ~20-50 µg of protein) to each well/tube.
-
Incubate the plate/tubes at 25°C for 180 minutes with gentle agitation.
-
-
Filtration:
-
Pre-soak the glass fiber filters in the wash buffer.
-
Rapidly filter the contents of each well/tube through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percent inhibition of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - (Specific Binding with Compound / Specific Binding without Compound)).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for PAF Receptor Antagonism
This protocol outlines a fluorescent-based assay to measure the inhibition of PAF-induced calcium mobilization in a cell line expressing the PAF receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human PAF receptor
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
PAF
-
Test compounds
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture:
-
Seed the PAF receptor-expressing cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in the assay buffer. A typical final concentration is 1-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of the test compounds in the assay buffer.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add the test compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescence plate reader, which is set to the appropriate excitation (~485 nm) and emission (~525 nm) wavelengths for Fluo-4.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add a pre-determined concentration of PAF (typically the EC80 concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after PAF addition.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (ΔF with Compound / ΔF without Compound)).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Platelet Aggregation Assay
This protocol describes the measurement of PAF receptor antagonist activity by inhibiting PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
PAF
-
Test compounds
-
Platelet aggregometer
-
Siliconized glass cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from the red and white blood cells.
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank (100% aggregation).
-
-
Assay Setup:
-
Pipette PRP into the siliconized glass cuvettes with a stir bar.
-
Place the cuvettes into the heating block of the aggregometer and allow the platelets to equilibrate to 37°C for at least 5 minutes.
-
Set the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Measurement of Aggregation:
-
Add the test compound or its vehicle (control) to the PRP and incubate for 2-5 minutes.
-
Add a pre-determined concentration of PAF to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded as the percentage change in light transmission.
-
-
Data Analysis:
-
Calculate the percent inhibition of aggregation for each concentration of the test compound: % Inhibition = 100 * (1 - (% Aggregation with Compound / % Aggregation without Compound)).
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.
-
To confirm specificity, the assay can be repeated using other platelet agonists like ADP or collagen. An effective PAF receptor antagonist should not inhibit aggregation induced by these agents.
-
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy | Clinics [elsevier.es]
- 5. researchgate.net [researchgate.net]
ABT-299 as a Tool Compound for Validating the Platelet-Activating Factor Receptor (PAFR)
Application Notes and Protocols for Researchers
Introduction
ABT-299 is a water-soluble prodrug that is rapidly converted in vivo to its active form, A-85783, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3] This characteristic makes this compound an invaluable tool compound for researchers investigating the physiological and pathological roles of PAF and its receptor. PAF is a potent phospholipid mediator involved in a variety of biological processes, including inflammation, platelet aggregation, and anaphylaxis.[4] By specifically blocking the PAFR, this compound and A-85783 enable the elucidation of PAF-mediated signaling pathways and the validation of PAFR as a therapeutic target in various disease models.
These application notes provide detailed protocols for utilizing this compound and its active metabolite A-85783 in key in vitro and ex vivo assays to validate the engagement and functional consequences of PAFR inhibition.
Data Presentation
The following tables summarize the quantitative data for A-85783, the active form of this compound, and other relevant PAF receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | Assay Conditions | Ki (nM) |
| A-85783 | PAF Receptor | Human | [³H]PAF competition binding with platelet membranes | 0.3[1] |
| A-85783 | PAF Receptor | Rabbit | [³H]PAF competition binding with platelet membranes | 3.9 |
| Apafant | PAF Receptor | Human | [³H]PAF competition binding with platelets | 15 |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Cell Type/System | Agonist | IC₅₀ (nM) |
| A-85783 | β-TG Release | Human Platelets | PAF | 4 (A₂ value) |
| Apafant | Platelet Aggregation | Human Platelets | PAF | 170 |
| CV-6209 | Platelet Aggregation | Human Platelets | PAF | 170 |
| CV-6209 | Platelet Aggregation | Rabbit Platelets | PAF | 75 |
Table 3: In Vivo Efficacy of this compound
| Species | Model | Endpoint | Route of Administration | ED₅₀ (µg/kg) |
| Rat | PAF-induced hypotension | Inhibition | i.v. | 6-10 |
| Mouse | PAF-induced lethality | Protection | i.v. | 6-10 |
| Guinea Pig | PAF-induced responses | Inhibition | i.v. | 100 |
| Rat | PAF-induced responses | Inhibition | p.o. | 100 |
| Mouse | PAF-induced responses | Inhibition | p.o. | 100 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PAF signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for target validation.
Experimental Protocols
Here are detailed methodologies for key experiments to validate the function of this compound as a PAFR antagonist.
Protocol 1: PAF Receptor Binding Assay
This protocol is designed to determine the binding affinity of A-85783 (the active form of this compound) to the PAF receptor by measuring its ability to compete with a radiolabeled PAF analog.
Materials:
-
A-85783
-
[³H]-PAF (radioligand)
-
Platelet membranes (from human or rabbit platelets)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.25% BSA
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂
-
Unlabeled PAF (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from whole blood using standard centrifugation and homogenization procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Binding buffer, [³H]-PAF, and platelet membranes.
-
Non-specific binding wells: Binding buffer, [³H]-PAF, an excess of unlabeled PAF, and platelet membranes.
-
Experimental wells: Binding buffer, [³H]-PAF, varying concentrations of A-85783, and platelet membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the A-85783 concentration.
-
Determine the IC₅₀ value (the concentration of A-85783 that inhibits 50% of the specific binding of [³H]-PAF) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: PAF-Induced Platelet Aggregation Assay
This ex vivo assay assesses the functional antagonism of this compound on PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
PRP Preparation:
-
Draw whole blood into tubes containing 3.8% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add this compound or vehicle control to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Generate dose-response curves by plotting the percentage inhibition of aggregation against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the PAF-induced platelet aggregation.
-
Protocol 3: PAF-Induced Intracellular Calcium Mobilization Assay
This assay measures the ability of A-85783 to block the PAF-induced increase in intracellular calcium concentration in a suitable cell line expressing PAFR (e.g., CHO-K1 cells stably expressing human PAFR).
Materials:
-
A-85783
-
PAF
-
Cells expressing PAFR
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of A-85783 or vehicle control to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injection system to add a solution of PAF to each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes) to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Generate dose-response curves by plotting the percentage inhibition of the PAF-induced calcium response against the concentration of A-85783.
-
Calculate the IC₅₀ value for A-85783.
-
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Platelet-activating Factor Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Abt-299 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-299 is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a BH3 mimetic, this compound mimics the activity of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2.[1][2][3] This action displaces pro-apoptotic proteins, such as Bim, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2] Overexpression of Bcl-2 is a common survival mechanism in many cancers, making it a key therapeutic target. Flow cytometry is a powerful technique for elucidating the cellular response to this compound treatment, enabling the quantitative analysis of apoptosis and cell cycle distribution at the single-cell level.
These application notes provide detailed protocols for assessing the effects of this compound on cell lines using flow cytometry, focusing on the induction of apoptosis and alterations in the cell cycle.
Mechanism of Action: this compound Induced Apoptosis
This compound functions by selectively inhibiting the anti-apoptotic protein Bcl-2. In cancer cells that are dependent on Bcl-2 for survival, this inhibition disrupts the sequestration of pro-apoptotic proteins, initiating the intrinsic apoptosis pathway.
This compound Mechanism of Action.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound treated cells by identifying the externalization of phosphatidylserine (PS) using Annexin V and the loss of membrane integrity using PI.
Materials:
-
This compound
-
Cell line of interest (e.g., a hematological malignancy cell line known to be Bcl-2 dependent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer. Combine with the supernatant.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any residual medium. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire a minimum of 10,000 events per sample.
-
Use appropriate single-color controls for compensation setup.
-
Gate on the cell population of interest using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris. A common strategy is to first identify the live cell population in an untreated sample to set the initial gate.
-
Apoptosis Analysis Workflow.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Materials:
-
This compound treated and control cells (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
Procedure:
-
Cell Harvesting and Washing:
-
Harvest and wash cells as described in steps 2 and 3 of Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire at least 20,000 events per sample.
-
Use a linear scale for the PI channel to properly resolve the G0/G1 and G2/M peaks.
-
Gate out doublets using the pulse-width or pulse-area of the PI signal.
-
Cell Cycle Analysis Workflow.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 10 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 2.1 |
| This compound | 100 | 25.7 ± 5.1 | 48.9 ± 3.8 | 25.4 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment | Concentration (nM) | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 2.1 ± 0.4 | 55.4 ± 2.8 | 30.1 ± 1.9 | 12.4 ± 1.5 |
| This compound | 1 | 5.8 ± 1.1 | 58.2 ± 3.1 | 25.5 ± 2.0 | 10.5 ± 1.3 |
| This compound | 10 | 15.2 ± 2.5 | 65.7 ± 3.9 | 12.3 ± 1.8 | 6.8 ± 1.1 |
| This compound | 100 | 35.6 ± 4.3 | 50.1 ± 4.5 | 8.2 ± 1.4 | 6.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Data Interpretation
-
Apoptosis: An increase in the percentage of Annexin V positive cells (both early and late apoptotic) with increasing concentrations of this compound indicates a dose-dependent induction of apoptosis.
-
Cell Cycle: A significant increase in the sub-G1 peak is indicative of DNA fragmentation, a hallmark of late-stage apoptosis. Changes in the distribution of cells in the G0/G1, S, and G2/M phases may suggest a cell cycle arrest at a specific checkpoint, although the primary effect of this compound is the direct induction of apoptosis.
Troubleshooting and Considerations
-
Compensation: When performing multi-color flow cytometry, it is crucial to properly compensate for spectral overlap between fluorochromes to avoid false positive signals. Always include single-stained controls for each fluorochrome used.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment to minimize baseline apoptosis.
-
Gating Strategy: A consistent gating strategy is essential for reproducible results. Use unstained and single-stained controls to set appropriate gates.
-
Time Course: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment to identify the optimal endpoint for detecting the effects of this compound.
References
- 1. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 2. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Abt-299 concentration for maximum efficacy.
Welcome to the Technical Support Center for Optimizing Bcl-2 Inhibitor Concentration.
A Note on Abt-299: Initial searches indicate that this compound is a Platelet-Activating Factor (PAF) receptor antagonist. However, the context of your request, focusing on optimizing inhibitor concentration for maximum efficacy with detailed experimental protocols for cancer research, strongly suggests an interest in the "Abt" series of B-cell lymphoma 2 (Bcl-2) inhibitors, such as Abt-199 (Venetoclax) or Abt-263 (Navitoclax). This guide will therefore focus on optimizing the concentration of the potent and selective Bcl-2 inhibitor, Abt-199 (Venetoclax) , as a representative and clinically significant example for researchers in oncology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is Abt-199 (Venetoclax) and how does it work?
A1: Abt-199 (Venetoclax) is a highly selective, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[1][2] It is classified as a BH3-mimetic because it mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA).[1][2] In many cancer cells, Bcl-2 is overexpressed and sequesters these pro-apoptotic proteins, preventing them from activating the intrinsic pathway of apoptosis.[3] Venetoclax binds with high affinity to the BH3-binding groove of Bcl-2, displacing the sequestered pro-apoptotic proteins. This allows the freed pro-apoptotic proteins to activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, ultimately resulting in programmed cell death.
Q2: What is a typical starting concentration range for in vitro experiments with Abt-199?
A2: The optimal concentration of Abt-199 is highly cell-line dependent. For initial dose-response experiments, a broad concentration range is recommended, typically from 1 nM to 10 µM. Sensitive cell lines, particularly those with high Bcl-2 expression, may respond in the low nanomolar range (e.g., IC50 < 10 nM), while resistant cells may require micromolar concentrations.
Q3: How long should I treat my cells with Abt-199?
A3: Treatment duration can vary significantly between cell lines. A time-course experiment is recommended to determine the optimal time point for observing maximum apoptosis. Typical incubation times range from 24 to 72 hours. Some sensitive cell lines may show a significant apoptotic response within a few hours.
Q4: How can I determine if my cells are sensitive to Abt-199?
A4: Cell sensitivity to Abt-199 generally correlates with high expression levels of Bcl-2 and low expression of other anti-apoptotic proteins like Bcl-xL and Mcl-1. You can assess sensitivity by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value. Additionally, BH3 profiling can be used to assess mitochondrial priming and dependence on Bcl-2.
Troubleshooting Guide
Issue 1: Low or No Efficacy at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Low Bcl-2 Expression: | 1. Verify Bcl-2 Expression: Perform a western blot to confirm the expression level of Bcl-2 in your cell line. 2. Select Appropriate Cell Line: Choose a cell line known to be sensitive to Abt-199 or one with high Bcl-2 expression for your experiments. |
| High Expression of Other Anti-Apoptotic Proteins (e.g., Bcl-xL, Mcl-1): | 1. Assess Bcl-xL and Mcl-1 Levels: Use western blotting to check the expression levels of Bcl-xL and Mcl-1. High levels of these proteins can confer resistance to Abt-199. 2. Consider Combination Therapy: If resistance is due to high Mcl-1 or Bcl-xL, consider combining Abt-199 with an inhibitor of Mcl-1 or Bcl-xL. |
| Suboptimal Treatment Duration: | 1. Perform a Time-Course Experiment: Treat cells with a fixed concentration of Abt-199 (e.g., the expected IC50) and measure apoptosis at various time points (e.g., 8, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Compound Degradation: | 1. Proper Storage: Ensure Abt-199 is stored correctly, typically at -20°C as a stock solution in DMSO. 2. Fresh Working Solutions: Prepare fresh dilutions in culture medium for each experiment. |
| Cell Culture Conditions: | 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider testing with reduced serum concentrations if applicable. |
Issue 2: High Background Apoptosis in Control Cells
| Potential Cause | Troubleshooting Steps |
| Unhealthy Cells: | 1. Check Cell Viability: Before seeding for an experiment, ensure your cell stock has high viability (>95%). 2. Avoid Over-confluency: Do not let cells become over-confluent before passaging or seeding for an experiment. |
| Vehicle (DMSO) Toxicity: | 1. Limit DMSO Concentration: Keep the final concentration of DMSO in the culture medium low, typically ≤ 0.1%. 2. Run a Vehicle-Only Control: Always include a control group treated with the same concentration of vehicle (DMSO) as your highest drug concentration to assess its effect on cell viability. |
| Suboptimal Culture Conditions: | 1. Incubator Conditions: Regularly check and maintain proper CO2 levels, temperature, and humidity in your incubator. 2. Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, which can affect cell health and experimental outcomes. |
Data Presentation
Table 1: Representative In Vitro Efficacy of Abt-199 (Venetoclax) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 8 nM | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <10 nM | |
| DoHH2 | Non-Hodgkin Lymphoma (NHL) | ~5 nM | |
| Granta-519 | Mantle Cell Lymphoma (MCL) | ~4 nM | |
| FL5.12-Bcl-2 | Murine Pro-B cells (engineered) | 4 nM | |
| FL5.12-Bcl-xL | Murine Pro-B cells (engineered) | 261 nM |
Note: IC50/EC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of Abt-199 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of Abt-199 in culture medium. Remove the old medium and add the medium containing different concentrations of Abt-199 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of viability against the log of the Abt-199 concentration to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Abt-199.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Abt-199 and a vehicle control for the optimized duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) or 7-AAD.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (often due to membrane damage)
-
Protocol 3: Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key markers include:
-
Bcl-2 family: Bcl-2, Bcl-xL, Mcl-1, BAX, BAK
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9
-
Caspase Substrate: Cleaved PARP
-
Loading Control: β-actin, GAPDH, or Tubulin
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. An increase in the cleaved forms of caspases and PARP is indicative of apoptosis.
Visualizations
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 protein family.
Caption: Experimental workflow for optimizing Abt-199 concentration.
Caption: Troubleshooting decision tree for low Abt-199 efficacy.
References
Troubleshooting Abt-299 solubility issues in DMSO.
Technical Support Center: Abt-299 (Navitoclax)
Answering Your Questions on this compound Solubility in DMSO
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility and handling of this compound (also known as Navitoclax) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What should I do?
A1: Several factors can influence the dissolution of this compound in DMSO.[1] Here are the primary troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[1]
-
Check Concentration: You may be attempting to create a stock solution that exceeds the solubility limit of this compound. Cross-reference your desired concentration with the known solubility data (see Table 1).
-
Apply Gentle Heat and Agitation: Gently warm the solution to 37°C in a water bath for 5-10 minutes.[1] Following warming, vortex the solution for 1-2 minutes to facilitate dissolution. Sonication for 5-10 minutes can also be an effective method to break up particulates and aid solubilization.[1]
-
Assess Compound Purity: Ensure the this compound being used is of a high-purity grade, as impurities can negatively impact solubility.[1]
Q2: My this compound DMSO stock solution, which was initially clear, now shows precipitation after storage. Why did this happen and is the stock still usable?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue for many small molecules dissolved in DMSO.
-
Cause: The solubility of a compound can be lower at colder temperatures (-20°C or -80°C). During the freezing process, the compound can fall out of solution. While it may appear dissolved upon thawing at room temperature, micro-precipitates can remain.
-
Solution: Before each use, it is critical to visually inspect the stock solution. If precipitation is observed, gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved. Failure to do so will result in an inaccurate, lower-than-intended concentration for your experiments.
-
Best Practice: To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.
Q3: When I dilute my clear this compound DMSO stock into my aqueous cell culture media, it immediately becomes cloudy or forms a precipitate. How can I prevent this?
A3: This phenomenon is often referred to as "solvent shock" and is common for hydrophobic compounds. This compound is soluble in the organic solvent DMSO, but its aqueous solubility is very low. The abrupt transfer to an aqueous environment causes it to crash out of solution.
-
Optimize Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution. Pre-warm the media to 37°C. Add the DMSO stock to a smaller volume of media while vortexing or stirring to ensure rapid and even distribution, then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in your biological system.
-
Use of Excipients: For particularly challenging situations, the use of solubilizing agents or surfactants in the final aqueous solution may be necessary, though this must be validated for compatibility with your specific assay.
Quantitative Data Summary
The solubility of this compound can vary based on the specific lot and purity of the compound as well as the quality of the DMSO used. The following table summarizes solubility data from various suppliers.
| Solvent | Max Solubility (Concentration) | Max Solubility (Weight/Volume) | Notes |
| DMSO | ~83.25 mM | ~78 mg/mL | Solubility may be improved by gentle warming and sonication. |
| Ethanol | ~17.03 mM | ~16 mg/mL | Use with caution; check compatibility with the experimental system. |
-
Data is compiled from publicly available supplier datasheets. Always refer to the certificate of analysis for your specific lot.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a clear, fully dissolved 10 mM stock solution of this compound for use in biological assays.
Materials:
-
This compound (Navitoclax) powder (MW: 944.46 g/mol )
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 944.46 g/mol * 1000 mg/g = 9.44 mg
-
-
Weighing: Accurately weigh 9.44 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Agitation: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source.
-
Warming (If Necessary): If particulates or cloudiness remain, place the vial in a 37°C water bath for 10 minutes.
-
Re-Agitation: Remove the vial from the water bath and vortex again for 1-2 minutes.
-
Sonication (Optional): If the compound is still not fully dissolved, sonicate the vial for 5-10 minutes.
-
Final Inspection: The final solution should be clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Visual Guides and Workflows
References
Preventing degradation of Abt-299 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Abt-299 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].
Q2: How should I store this compound after dissolving it in a solvent?
A2: For solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability[1].
Q3: What is the general stability of compounds stored in DMSO?
A3: While specific data for this compound is limited, general studies on repository compounds in DMSO show that most are stable for extended periods when stored correctly. One study found that most compounds in DMSO at a 10-mM concentration are stable for 15 weeks at 40°C[2]. Additionally, no significant compound loss was observed after 11 freeze/thaw cycles when samples were frozen at -15°C and thawed under a nitrogen atmosphere[2].
Q4: Are there specific container types that are better for storing this compound solutions?
A4: For general laboratory compounds stored in DMSO, studies have shown no significant difference in compound recovery between glass and polypropylene containers over a 5-month period at room temperature[2]. It is always recommended to use high-quality, inert containers for storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the this compound solution upon storage. | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has absorbed water, reducing the solubility of this compound. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.- Prepare fresh solutions at a concentration known to be soluble at the storage temperature.- Use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. |
| Loss of this compound activity in biological assays. | - Degradation of this compound in the solution due to improper storage (temperature, light exposure).- Multiple freeze-thaw cycles. | - Ensure solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).- Protect solutions from light by using amber vials or wrapping containers in foil.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | - Inaccurate concentration of this compound due to degradation.- Variability in solution preparation. | - Prepare fresh working solutions from a properly stored stock solution for each experiment.- Validate the concentration of the stock solution periodically using an appropriate analytical method (e.g., HPLC).- Follow a standardized and detailed protocol for solution preparation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath for a short period) can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing this compound Stability in Solution (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution
-
Aqueous buffers of different pH (e.g., pH 3, 7, 9)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
Calibrated temperature-controlled chambers (e.g., incubators, water baths)
-
Photostability chamber
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
-
Procedure:
-
Hydrolytic Stability:
-
Dilute the this compound stock solution in aqueous buffers of varying pH.
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples for analysis.
-
-
Oxidative Stability:
-
Treat the this compound solution with a low concentration of H₂O₂ (e.g., 0.1% - 3%).
-
Incubate at room temperature, protected from light.
-
Collect samples at various time intervals for analysis.
-
-
Photostability:
-
Expose the this compound solution to a controlled light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at defined time points.
-
-
Thermal Stability:
-
Incubate the this compound solution at elevated temperatures (e.g., 50°C, 70°C).
-
Collect samples at different time points to assess degradation.
-
-
Analysis:
-
Analyze all collected samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
-
Data Presentation
The following table summarizes the recommended storage conditions for this compound based on available data.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Visualizations
Logical Workflow for Troubleshooting this compound Solution Instability
Caption: A flowchart outlining the logical steps to troubleshoot instability issues with this compound solutions.
Signaling Pathway Context for this compound
This compound is a prodrug of A-85783, a potent platelet-activating factor (PAF) receptor antagonist. The PAF receptor signaling pathway is crucial in various physiological and pathological processes, including inflammation and thrombosis.
Caption: Diagram illustrating the antagonistic action of this compound's active form on the PAF receptor signaling pathway.
References
Off-target effects of Abt-299 in cellular assays.
Important Notice: There is currently no publicly available scientific literature or data specifically identifying a compound designated as "Abt-299". It is possible that this is a typographical error, an internal compound name not yet disclosed, or a misunderstanding of a different designation.
The information provided below is based on common off-target effect scenarios and troubleshooting methodologies applicable to kinase inhibitors in cellular assays. Should "this compound" be a different designation for a known compound, please provide the correct name for a more targeted and accurate technical support guide.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity or a phenotype inconsistent with the primary target's known function after this compound treatment. What could be the cause?
A1: This is a common indication of off-target effects. Many kinase inhibitors can interact with multiple kinases or other proteins, leading to unintended biological consequences. We recommend the following troubleshooting steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended target in your cellular system at the concentrations used. This can be done using a phospho-specific antibody for a downstream substrate of the target kinase via Western blot.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the off-target effect occurs at a significantly different concentration than the on-target effect, you may be able to identify a therapeutic window.
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different, structurally unrelated inhibitor of the same primary target. If the unexpected phenotype is not replicated, it strongly suggests an off-target effect of this compound.
-
Rescue Experiment: If the primary target has a known ligand or activator, attempt to rescue the phenotype by co-treating with the activator and this compound. If the phenotype persists, it is likely off-target.
Q2: How can I identify the potential off-targets of this compound in my cellular assay?
A2: Identifying unknown off-targets requires specialized screening approaches. Consider the following:
-
Kinome Profiling: Services such as those offered by DiscoverX (K-Screen) or Promega (Kinase-Glo) can screen this compound against a large panel of kinases to identify potential off-target interactions and their binding affinities.
-
Proteomic Profiling: Techniques like chemical proteomics can help identify protein interactors of this compound directly in cell lysates.
-
Computational Prediction: In silico modeling based on the structure of this compound can predict potential off-target kinases based on similarities in the ATP-binding pocket.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across different cell lines.
-
Possible Cause 1: Different expression levels of the primary target.
-
Troubleshooting: Quantify the protein expression level of the primary target in each cell line using Western blot or flow cytometry. Normalize IC50 values to target expression to see if a correlation exists.
-
-
Possible Cause 2: Presence of drug efflux pumps.
-
Troubleshooting: Some cell lines express high levels of ABC transporters (e.g., P-glycoprotein) that can pump out inhibitors. Co-treat with a known efflux pump inhibitor (e.g., Verapamil) to see if the IC50 of this compound decreases.
-
-
Possible Cause 3: Off-target effects dominating in certain cell lines.
-
Troubleshooting: If a cell line is particularly sensitive to an off-target of this compound, this can lead to a lower IC50. Refer to the kinome profiling data (if available) to cross-reference potential off-targets with known dependencies of the sensitive cell lines.
-
Issue 2: Discrepancy between biochemical and cellular potency of this compound.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting: The compound may have excellent activity against the purified enzyme but may not efficiently cross the cell membrane. This can be assessed using cell uptake assays.
-
-
Possible Cause 2: High protein binding.
-
Troubleshooting: this compound may bind to serum proteins in the cell culture media, reducing its effective free concentration. Perform assays in serum-free or low-serum conditions to test this hypothesis.
-
-
Possible Cause 3: Cellular metabolism of the compound.
-
Troubleshooting: Cells may metabolize and inactivate this compound. The stability of the compound in the presence of cells can be measured over time using LC-MS/MS.
-
Quantitative Data Summary
As there is no specific data for "this compound", the following table is a template that should be populated with experimental data for the compound .
| Off-Target Kinase | IC50 / Ki (nM) | Assay Type | Reference |
| Example: Kinase A | e.g., 500 | Biochemical | [Internal Data/Publication] |
| Example: Kinase B | e.g., 1200 | Biochemical | [Internal Data/Publication] |
| Example: Protein C | e.g., 850 | Cell-based | [Internal Data/Publication] |
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against the phosphorylated substrate of the target kinase overnight at 4°C. Wash and incubate with a secondary antibody.
-
Detection: Visualize the bands using an appropriate chemiluminescence substrate and imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: Addressing Variability in Experimental Results with BCL-2 Family Inhibitors (Featuring Navitoclax, ABT-263)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCL-2 family inhibitors, with a specific focus on Navitoclax (ABT-263), often referred to in the context of research compounds like Abt-299. Variability in experimental outcomes can arise from multiple factors, and this guide aims to provide a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the cytotoxic effects of Navitoclax (ABT-263) across different cancer cell lines. What could be the primary reason for this?
A1: The primary reason for variable cytotoxicity is the differential expression levels of BCL-2 family proteins in cancer cells. Navitoclax is a potent inhibitor of BCL-2, BCL-xL, and BCL-w. However, its efficacy can be limited by high expression levels of other anti-apoptotic proteins like MCL-1, which Navitoclax does not target. Sensitivity to Navitoclax is positively correlated with the expression of BCL-2, BCL-xL, BCL-w, and the pro-apoptotic protein BIM, while it is negatively correlated with MCL-1 expression.[1] Therefore, cell lines with high MCL-1 levels may exhibit resistance to Navitoclax-induced apoptosis.
Q2: Our in vivo xenograft studies with Navitoclax are not replicating the promising results we saw in our 2D cell cultures. What could be causing this discrepancy?
A2: Discrepancies between 2D in vitro results and in vivo xenograft models are common and can be attributed to several factors. The tumor microenvironment in vivo is significantly more complex than a 2D culture system. Factors such as drug bioavailability, metabolism, and interactions with other cell types within the tumor stroma can influence efficacy. Furthermore, some studies have shown that while Navitoclax is effective in certain SCLC cell line xenograft models, it shows limited single-agent activity in primary tumor xenograft SCLC models.[2] It is also important to consider that mitotic slippage, where cells escape mitotic arrest and become polyploid, can be a reason for the therapeutic failure of anti-mitotic agents in vivo, a phenomenon that might be overcome by combining Navitoclax with other agents.[3]
Q3: We are observing significant thrombocytopenia in our animal models treated with Navitoclax. Is this an expected side effect, and how can we manage it?
A3: Yes, thrombocytopenia is a well-documented and expected on-target toxicity of Navitoclax.[2] This occurs because platelets are highly dependent on BCL-xL for their survival, and Navitoclax potently inhibits BCL-xL.[2] In clinical trials, thrombocytopenia has been a dose-limiting toxicity. Management in a research setting can involve careful dose scheduling, such as a lead-in period with a lower dose, to allow for platelet recovery. It is crucial to monitor platelet counts regularly during in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
If you are observing high variability in the half-maximal inhibitory concentration (IC50) of Navitoclax in your cell viability assays, consider the following troubleshooting steps:
-
Cell Line Authenticity and Passage Number:
-
Verify the identity of your cell lines through short tandem repeat (STR) profiling.
-
Use cells within a consistent and low passage number range, as protein expression profiles can change over time in culture.
-
-
Compound Stability and Handling:
-
Ensure proper storage of Navitoclax according to the manufacturer's instructions to prevent degradation.
-
Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.
-
-
Assay Conditions:
-
Standardize cell seeding density, as this can influence the response to treatment.
-
Ensure a consistent incubation time with the compound. Cell death induction by Navitoclax can be time-dependent.
-
Confirm that the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level.
-
Issue 2: Lack of Apoptosis Induction Despite Evidence of Target Engagement
If you can confirm that Navitoclax is engaging its targets (BCL-2/BCL-xL) but are not observing the expected levels of apoptosis, investigate the following:
-
MCL-1 Expression: As mentioned in the FAQs, high levels of MCL-1 can confer resistance. Perform western blotting or other protein analysis techniques to quantify MCL-1 levels in your experimental system.
-
Expression of Pro-Apoptotic Proteins: The presence of pro-apoptotic "activator" proteins like BIM is crucial for initiating apoptosis upon BCL-2/BCL-xL inhibition. Lower expression of these activators can lead to a reduced response.
-
Downstream Apoptotic Machinery: Ensure that the downstream components of the apoptotic pathway (e.g., caspases) are functional in your cells.
Data Presentation
Table 1: Summary of Navitoclax (ABT-263) Activity and Toxicities from Selected Studies
| Study Type | Model System | Key Findings | Common Adverse Events | Citation |
| Preclinical (SCLC) | SCLC Cell Line Xenografts | Dramatic tumor responses with single-agent Navitoclax. | Dose-dependent, rapid thrombocytopenia. | |
| Phase II Clinical Trial (SCLC) | Patients with Relapsed SCLC | Limited single-agent activity. Partial response in 2.6% of patients. | Thrombocytopenia (Grade III-IV in 41%), fatigue, nausea. | |
| Phase IIa Clinical Trial (Lymphoid Malignancies) | Patients with Relapsed/Refractory Lymphoid Malignancies | Objective response rate of 23.1%. | Thrombocytopenia (38.5%), neutropenia (30.8%). | |
| In Vitro (Lung Cancer) | A549 and NCI-H460 Cell Lines | Synergistic cytotoxic effect when combined with PLK1 inhibitor BI2536. | Not Applicable |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Navitoclax in fresh culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of Navitoclax. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Navitoclax (or vehicle control) orally at the desired dose and schedule. A lead-in dose may be considered.
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice daily. Conduct regular blood draws to monitor for thrombocytopenia.
-
Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Mechanism of action of Navitoclax (ABT-263) in the BCL-2 signaling pathway.
Caption: General experimental workflow for evaluating Navitoclax efficacy.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Abt-299 (LM-299) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-PD-1/VEGF bispecific antibody, LM-299 (also referred to as Abt-299).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LM-299?
A1: LM-299 is an investigational bispecific antibody that simultaneously targets two distinct signaling pathways critical for tumor growth and immune evasion.[1][2][3][4] It is designed to inhibit both the Programmed Cell Death Protein-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway and the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor (VEGFR) angiogenesis pathway.[1] By blocking PD-1, LM-299 aims to release the brakes on the immune system, allowing T-cells to recognize and attack cancer cells. Concurrently, by neutralizing VEGF, it inhibits the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Q2: What is the molecular design of LM-299?
A2: LM-299 has a differentiated molecular structure, consisting of an anti-VEGF antibody linked to two C-terminal single-domain anti-PD-1 antibodies.
Q3: What are the potential advantages of a bispecific anti-PD-1/VEGF antibody like LM-299?
A3: The dual-targeting approach of LM-299 offers the potential for a synergistic anti-tumor effect by combining immunotherapy with anti-angiogenesis. This could lead to enhanced efficacy compared to monotherapies targeting either pathway alone. Additionally, preclinical studies have suggested that LM-299 has a favorable safety profile.
Q4: In what types of preclinical models has LM-299 been evaluated?
A4: Preclinical studies of LM-299 have demonstrated strong inhibition of tumor growth in human peripheral blood mononuclear cell (hPBMC)-humanized mouse models. The safety profile has been assessed in non-human primate (NHP) GLP toxicology studies.
Q5: What is the current clinical development status of LM-299?
A5: As of late 2024, a Phase 1 clinical trial for LM-299 is enrolling patients with advanced solid tumors in China. An Investigational New Drug (IND) application is also planned for submission in the United States.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal in cell-based functional assays (e.g., T-cell activation, cytotoxicity) | 1. Suboptimal antibody concentration.2. Poor cell health or viability.3. Incorrect co-culture ratio of effector cells to target cells.4. Low target antigen expression on cancer cells. | 1. Perform a dose-response titration to determine the optimal concentration of LM-299.2. Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Check viability using Trypan Blue or a similar method.3. Optimize the effector-to-target (E:T) ratio.4. Verify PD-L1 expression on target cells using flow cytometry or western blotting. |
| High background in ELISA or other binding assays | 1. Insufficient blocking.2. Antibody concentration is too high.3. Inadequate washing. | 1. Increase the concentration or incubation time of the blocking buffer.2. Titrate the antibody to a lower concentration.3. Increase the number and stringency of wash steps. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Uneven cell seeding.3. Edge effects in multi-well plates. | 1. Ensure proper pipette calibration and technique.2. Gently swirl the cell suspension before and during plating to ensure a homogenous mixture.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
In Vivo (Humanized Mouse Model) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group | 1. Inconsistent tumor cell implantation.2. Variable immune system reconstitution in humanized mice.3. Health status of individual animals. | 1. Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each mouse.2. Monitor the level of human immune cell engraftment via flow cytometry of peripheral blood and randomize animals into treatment groups based on engraftment levels.3. Closely monitor animal health and exclude any outliers that show signs of significant distress unrelated to the treatment. |
| Lack of significant tumor growth inhibition | 1. Suboptimal dosing regimen (dose and frequency).2. Poor engraftment of human immune cells.3. Tumor model is resistant to PD-1/VEGF blockade. | 1. Conduct a dose-ranging study to determine the most effective dose and schedule.2. Confirm successful engraftment of functional human T-cells prior to initiating treatment.3. Ensure the selected tumor cell line is appropriate and known to be responsive to either immune checkpoint inhibition or anti-angiogenic therapy. |
| Signs of Graft-versus-Host Disease (GvHD) | 1. This is an inherent risk in some humanized mouse models, particularly those using peripheral blood mononuclear cells (PBMCs). | 1. Monitor animals closely for signs of GvHD (e.g., weight loss, hunched posture, ruffled fur).2. Consider using humanized mouse models with a more robust and tolerant human immune system, such as those derived from CD34+ hematopoietic stem cells, for longer-term studies. |
Data Presentation
Table 1: Illustrative Preclinical Efficacy of LM-299 in a Humanized Mouse Model with a PD-L1+ Tumor Xenograft
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1500 ± 250 | - |
| Anti-PD-1 Monoclonal Antibody | 8 | 1050 ± 200 | 30% |
| Anti-VEGF Monoclonal Antibody | 8 | 900 ± 180 | 40% |
| LM-299 | 8 | 450 ± 150 | 70% |
| Data are representative and for illustrative purposes only. Actual results may vary. |
Table 2: Illustrative In Vitro Functional Characteristics of LM-299
| Assay | Parameter | Result |
| Surface Plasmon Resonance | Binding Affinity (KD) to human PD-1 | Sub-nanomolar |
| Surface Plasmon Resonance | Binding Affinity (KD) to human VEGF-A | Sub-nanomolar |
| T-Cell Activation Assay | EC50 for IL-2 release | Low nanomolar |
| Angiogenesis Assay | IC50 for HUVEC tube formation inhibition | Low nanomolar |
| Data are representative and for illustrative purposes only. Actual results may vary. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
Objective: To assess the ability of LM-299 to enhance T-cell activation in the presence of PD-L1-expressing cancer cells.
Methodology:
-
Cell Culture: Culture a human cancer cell line expressing PD-L1 (e.g., MDA-MB-231) and a human T-cell line or isolated human PBMCs.
-
Co-culture Setup: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: The following day, add the T-cells or PBMCs to the wells with the cancer cells at an appropriate effector-to-target ratio (e.g., 5:1). Add serial dilutions of LM-299 or control antibodies.
-
Incubation: Co-culture the cells for 48-72 hours.
-
Endpoint Analysis: Collect the supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentration against the antibody concentration and determine the EC50 value.
Protocol 2: In Vivo Efficacy Study in a Humanized Mouse Model
Objective: To evaluate the anti-tumor efficacy of LM-299 in vivo.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells or PBMCs to reconstitute a human immune system.
-
Tumor Implantation: Subcutaneously implant a human cancer cell line known to be responsive to immunotherapy into the flank of the humanized mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer LM-299, control antibodies, or vehicle via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and calculate the percentage of tumor growth inhibition.
Visualizations
Caption: Dual signaling pathway inhibition by LM-299.
Caption: General experimental workflow for LM-299 evaluation.
Caption: Troubleshooting decision tree for in vitro assays.
References
- 1. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Anti-PD-1/VEGF Bispecific Antibody LM-299 and Completion of $42 Million Series C1 Financing - BioSpace [biospace.com]
- 2. LaNova Medicines Begins Phase 1 Trial of LM-299 and Secures $42M Series C1 Funding [synapse.patsnap.com]
- 3. merck.com [merck.com]
- 4. MSD Enters into Exclusive Global License for LM-299, An Investigational Anti-PD-1/VEGF Bispecific Antibody from LaNova Medicines | Qiming Venture Partners [qimingvc.com]
Validation & Comparative
A Comparative Analysis of the Potency of Abt-299 and Its Active Metabolite, A-85783
Abt-299 is an aqueous-soluble prodrug that undergoes rapid in vivo conversion to its active form, A-85783, a potent and specific antagonist of the platelet-activating factor (PAF) receptor. This guide provides a comparative overview of the potency of these two compounds, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers and drug development professionals.
Potency Profile: A-85783 as the Active Moiety
The biological activity of this compound is attributable to its conversion to A-85783. Therefore, the potency is primarily assessed through the in vitro and in vivo actions of A-85783.
Quantitative Potency Data
The following table summarizes the key potency metrics for A-85783 and the in vivo efficacy of the prodrug this compound.
| Compound | Assay Type | Species/Tissue | Parameter | Value | Reference |
| A-85783 | PAF Receptor Binding | Human Platelet Membranes | Kᵢ | 0.3 nM | [1] |
| A-85783 | PAF Receptor Binding | Rabbit Platelet Membranes | Kᵢ | 3.9 nM | [1] |
| This compound | In vivo PAF-induced Lethality | Rat | ED₅₀ (i.v.) | 6-10 µg/kg | [1] |
| This compound | In vivo PAF-induced Lethality | Mouse | ED₅₀ (i.v.) | 6-10 µg/kg | [1] |
| This compound | In vivo PAF-induced Lethality | Guinea Pig | ED₅₀ (i.v.) | 100 µg/kg | [1] |
| This compound | In vivo PAF-induced Lethality | Rat | ED₅₀ (p.o.) | 100 µg/kg | |
| This compound | In vivo PAF-induced Lethality | Mouse | ED₅₀ (p.o.) | 100 µg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PAF Receptor Binding Assay
This competitive binding assay quantifies the affinity of a compound for the PAF receptor.
Objective: To determine the inhibition constant (Kᵢ) of A-85783 for the PAF receptor.
Materials:
-
Rabbit or human platelet membranes (source of PAF receptors)
-
[³H]-PAF (radioligand)
-
A-85783 (test compound)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Platelet membranes are prepared from rabbit or human blood and stored at -80°C.
-
Assay Setup: In assay tubes, combine the platelet membrane preparation, [³H]-PAF at a concentration near its Kₑ, and varying concentrations of the unlabeled antagonist (A-85783).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of A-85783 that inhibits 50% of [³H]-PAF binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
Objective: To determine the IC₅₀ of A-85783 for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from human or rabbit blood
-
Platelet-activating factor (PAF)
-
A-85783 (test compound)
-
Aggregometer
Procedure:
-
PRP Preparation: Obtain PRP by centrifuging whole blood at a low speed.
-
Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a baseline reading.
-
Pre-incubation: Add varying concentrations of A-85783 to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample over time as platelets aggregate.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of A-85783. Determine the IC₅₀ value, which is the concentration of A-85783 that causes 50% inhibition of the PAF-induced aggregation.
PAF-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by PAF.
Objective: To assess the functional antagonism of A-85783 on PAF receptor-mediated calcium signaling.
Materials:
-
Cells expressing PAF receptors (e.g., platelets, neutrophils, or a recombinant cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Platelet-activating factor (PAF)
-
A-85783 (test compound)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The dye enters the cells and is cleaved to its active, fluorescent form.
-
Baseline Fluorescence: Measure the baseline fluorescence of the cells.
-
Compound Addition: Add varying concentrations of A-85783 to the cells and incubate.
-
PAF Stimulation: Add PAF to the cells to stimulate the PAF receptor, leading to an increase in intracellular calcium.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the extent to which A-85783 inhibits the PAF-induced calcium mobilization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAF receptor signaling pathway and a general experimental workflow for assessing the potency of a PAF receptor antagonist.
References
A Comparative Guide to Abt-299 and Other Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the platelet-activating factor (PAF) receptor antagonist Abt-299 and its active form, A-85783, with other notable PAF receptor antagonists. The information is supported by experimental data to assist in the evaluation and selection of these compounds for research and development purposes.
Introduction to this compound and PAF Receptor Antagonism
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Antagonists of the PAF receptor are valuable tools for investigating the roles of PAF in disease and hold therapeutic potential for a range of inflammatory conditions.
This compound is a water-soluble prodrug that is rapidly converted in vivo to its active form, A-85783.[1] A-85783 is a highly potent and specific antagonist of the PAF receptor.[1] This guide compares the performance of this compound/A-85783 with other well-characterized PAF receptor antagonists: WEB 2086, CV-6209, and BN 52021.
In Vitro Performance Comparison
The following tables summarize the in vitro potency of A-85783 and other PAF receptor antagonists in receptor binding and functional assays.
Table 1: In Vitro PAF Receptor Binding Affinity
| Compound | Species | Preparation | Kᵢ (nM) |
| A-85783 | Human | Platelet Membranes | 0.3[1] |
| Rabbit | Platelet Membranes | 3.9[1] | |
| WEB 2086 | Human | Platelets | 9.9[2] - 16.3 |
| BN 52021 | Human | Neutrophils | 1300 ± 500 |
| CV-6209 | Rabbit | Platelet Microsomes | - |
Table 2: In Vitro Functional Antagonism of PAF-Induced Platelet Aggregation
| Compound | Species | IC₅₀ (nM) |
| A-85783 | - | Data not available |
| WEB 2086 | Human | 170 |
| Rabbit | - | |
| CV-6209 | Human | 170 |
| Rabbit | 75 | |
| BN 52021 | Rabbit | ~12,000 |
In Vivo Performance Comparison
The in vivo efficacy of these antagonists is demonstrated by their ability to inhibit PAF-induced physiological responses.
Table 3: In Vivo Efficacy Against PAF-Induced Responses
| Compound | Species | Assay | Route of Administration | ED₅₀ |
| This compound | Rat | Hypotension | i.v. | 6 - 10 µg/kg |
| Mouse | Lethality | i.v. | 6 - 10 µg/kg | |
| Guinea Pig | - | i.v. | 100 µg/kg | |
| Rat | - | p.o. | 100 µg/kg | |
| Mouse | - | p.o. | 100 µg/kg | |
| WEB 2086 | Rat | Hypotension | i.v. | 0.052 mg/kg |
| Guinea Pig | Bronchoconstriction | i.v. | 0.017 mg/kg | |
| Guinea Pig | Hypotension | i.v. | 0.015 mg/kg | |
| Guinea Pig | Bronchoconstriction | p.o. | 0.070 mg/kg | |
| Guinea Pig | Hypotension | p.o. | 0.066 mg/kg | |
| CV-6209 | Rat | Hypotension | i.v. | 0.009 mg/kg |
| BN 52021 | - | - | - | Data not available |
Pharmacokinetic Properties
This compound is designed as a prodrug for improved aqueous solubility and is rapidly converted to the active antagonist A-85783 in vivo.
Table 4: Pharmacokinetic Parameters
| Compound | Species | Key Pharmacokinetic Features |
| This compound/A-85783 | Rat | This compound is rapidly converted to A-85783. A-85783 is then metabolized to pyridine-N-oxide and sulfoxide metabolites, which also exhibit significant potency. |
| WEB 2086 | Human | Rapidly absorbed after oral administration (tₘₐₓ 1-2 h). Approximately 60% is bound to plasma protein. Mean volume of distribution is 28 L, and about 44% is excreted in the urine. |
| CV-6209 | - | Bioavailable and effective in preventing PAF-induced hypotension in rats. |
| BN 52021 | - | Data not available |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental setups, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for evaluating PAF receptor antagonists.
Experimental Protocols
In Vitro PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF receptor ligand.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from human platelets).
-
Radioligand (e.g., [³H]PAF).
-
Test compound (e.g., A-85783) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled PAF agonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by PAF.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-activating factor (PAF).
-
Test compound (e.g., A-85783) at various concentrations.
-
Platelet aggregometer.
-
Saline or appropriate buffer.
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a short period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission indicates platelet aggregation.
-
Record the maximum aggregation response.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay assesses the ability of a PAF receptor antagonist to inhibit PAF-induced increases in vascular permeability in the skin.
Materials:
-
Experimental animals (e.g., rats or mice).
-
Platelet-activating factor (PAF).
-
Test compound (e.g., this compound).
-
Evans blue dye (e.g., 1% solution in saline).
-
Anesthetic.
-
Formamide or other solvent for dye extraction.
-
Spectrophotometer.
Procedure:
-
Administer the test compound (this compound) or vehicle to the animals via the desired route (e.g., intravenous or oral).
-
After a specified pretreatment time, inject Evans blue dye intravenously. The dye binds to serum albumin.
-
After allowing the dye to circulate (e.g., 10-20 minutes), inject PAF intradermally at several sites on the shaved back of the animal. Inject saline as a negative control at other sites.
-
After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Extract the extravasated Evans blue dye from the skin samples using a suitable solvent (e.g., formamide) by incubation (e.g., 24-48 hours at 50-60°C).
-
Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm).
-
Quantify the amount of extravasated dye using a standard curve of Evans blue.
-
Compare the amount of dye leakage in the PAF-injected sites between the vehicle-treated and antagonist-treated groups to determine the percentage inhibition of vascular permeability.
Conclusion
This compound, through its active metabolite A-85783, is a highly potent and specific PAF receptor antagonist with excellent in vitro and in vivo activity. When compared to other established PAF receptor antagonists such as WEB 2086, CV-6209, and BN 52021, A-85783 demonstrates superior or comparable potency in many assays. The prodrug approach of this compound offers the advantage of improved aqueous solubility for administration. The choice of a specific PAF receptor antagonist for research or therapeutic development will depend on the specific experimental context, including the desired route of administration, pharmacokinetic profile, and the biological system under investigation. This guide provides a foundational dataset to aid in this decision-making process.
References
Validating the Specificity of Abt-299 for the Platelet-Activating Factor (PAF) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the platelet-activating factor (PAF) receptor antagonist Abt-299 and its active metabolite, A-85783, with other commonly used PAF receptor antagonists. The specificity of a compound for its intended target is a critical parameter in drug development, minimizing off-target effects and ensuring a favorable therapeutic window. This document presents key experimental data to objectively evaluate the specificity of this compound, alongside detailed protocols for the validation assays.
Comparative Analysis of PAF Receptor Antagonists
The following table summarizes the binding affinities of this compound's active form (A-85783) and other well-characterized PAF receptor antagonists for the PAF receptor. Where available, data on their activity at other receptors are included to assess their selectivity.
| Compound | Target Receptor | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Selectivity Data (Kᵢ/IC₅₀ or % Inhibition) |
| A-85783 (active form of this compound) | PAF Receptor | Human | Binding Assay | 0.3 nM [1] | Data not publicly available in comprehensive panels. Described as a "highly potent, specific platelet activating factor (PAF) antagonist"[1]. |
| PAF Receptor | Rabbit | Binding Assay | 3.9 nM [1] | ||
| WEB-2086 (Apafant) | PAF Receptor | Human | Binding Assay | 9.9 nM[2] | SafetyScreen44™ panel showed no relevant off-target effects. |
| CV-3988 | PAF Receptor | Rabbit | Binding Assay | 79 nM (IC₅₀) | No effect on the binding of [³H]-5-hydroxytryptamine (5-HT) to rabbit platelets. |
| Ginkgolide B | PAF Receptor | Human | Platelet Aggregation | - | Glycine Receptor (α1/β): IC₅₀ = 0.27 µM[1]GABA-A Receptor: Active in µM range5-HT₃ Receptor: IC₅₀ = 730 µM |
Experimental Protocols
To ensure robust and reproducible results when validating the specificity of PAF receptor antagonists, the following detailed experimental protocols are provided.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human PAF receptor
-
[³H]-PAF (Radioligand)
-
Test compounds (e.g., A-85783, WEB-2086, CV-3988, Ginkgolide B)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled PAF (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]-PAF to each well at a final concentration close to its Kd.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
Test compounds.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add the test compound or vehicle (control) to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for 5-10 minutes.
-
Determine the percentage of inhibition of aggregation for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits the PAF-induced platelet aggregation by 50%.
PAF-Induced Intracellular Calcium Mobilization Assay
This assay assesses the functional antagonism of the PAF receptor by measuring the inhibition of PAF-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the PAF receptor (e.g., HEK293-PAFR or human platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Platelet-Activating Factor (PAF).
-
Test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. For platelets, use a suspension.
-
Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS containing the test compound or vehicle to each well and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Inject a solution of PAF (to achieve a final EC₈₀ concentration) into the wells and continue to record the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of the test compound by comparing the peak fluorescence response in the presence and absence of the compound.
-
Calculate the IC₅₀ value from the concentration-response curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Properties of this compound, a prodrug of A-85783, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Abt-299: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Abt-299, a prodrug of the potent and selective platelet-activating factor (PAF) receptor antagonist, A-85783. The focus is on its cross-reactivity with other receptors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is rapidly converted in vivo to its active form, A-85783, which demonstrates high affinity and specificity for the platelet-activating factor receptor (PAFR), a G-protein coupled receptor involved in various inflammatory processes. While described as a selective antagonist, comprehensive public data on its cross-reactivity against a broad panel of other receptors is limited. This guide summarizes the known binding affinities and provides a detailed protocol for a typical receptor binding assay used to determine such interactions.
Comparative Analysis of Binding Affinities
A-85783 exhibits potent and specific binding to the platelet-activating factor receptor. The inhibitory constant (Ki) values, a measure of binding affinity, demonstrate high potency at the target receptor.[1] Unfortunately, a comprehensive screening of A-85783 against a wide array of other receptors (e.g., adrenergic, muscarinic, dopaminergic, serotonergic) is not publicly available. Such screening is crucial for assessing the potential for off-target effects.
| Receptor Target | Ligand | Species | Ki (nM) |
| Platelet-Activating Factor Receptor (PAFR) | A-85783 | Human | 0.3[1] |
| Platelet-Activating Factor Receptor (PAFR) | A-85783 | Rabbit | 3.9[1] |
Table 1: Binding Affinity of A-85783 for the Platelet-Activating Factor Receptor. The table shows the high affinity of A-85783 for human and rabbit PAF receptors. A lower Ki value indicates a stronger binding affinity.
Signaling Pathway and Experimental Workflow
The interaction of A-85783 with the PAF receptor blocks the downstream signaling cascade initiated by the endogenous ligand, platelet-activating factor. This inhibition prevents various cellular responses, including inflammation, platelet aggregation, and calcium mobilization. The following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Figure 1: Platelet-Activating Factor Receptor Signaling Pathway. This diagram illustrates how A-85783 acts as an antagonist to the PAF receptor, thereby blocking the downstream signaling cascade that leads to cellular responses.
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a test compound like A-85783 to its target receptor.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of A-85783 for the platelet-activating factor receptor (PAFR) by measuring its ability to compete with a radiolabeled PAF receptor ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the human platelet-activating factor receptor.
-
Radioligand: [3H]-PAF (specific activity ~180 Ci/mmol).
-
Test Compound: A-85783 dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EDTA, and 0.25% bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% BSA.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of A-85783 in the assay buffer. The final concentrations should typically range from 10-11 M to 10-5 M.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or unlabeled PAF (1 µM final concentration, for non-specific binding) or the corresponding dilution of A-85783.
-
25 µL of [3H]-PAF at a final concentration approximately equal to its Kd.
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus. This step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled PAF) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the A-85783 concentration.
-
Determine the IC50 value (the concentration of A-85783 that inhibits 50% of the specific binding of [3H]-PAF) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound, through its active metabolite A-85783, is a highly potent and specific antagonist of the platelet-activating factor receptor. The available data strongly supports its high affinity for the intended target. However, for a comprehensive understanding of its safety and potential off-target effects, further studies detailing its cross-reactivity against a broad panel of other receptors are necessary. The provided experimental protocol offers a standard method for conducting such essential selectivity profiling.
References
Head-to-Head Comparison of Small Molecule Inhibitor Batches: A Best-Practice Guide
A Note on ABT-299: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound". Therefore, this guide provides a comprehensive framework for the head-to-head comparison of different batches of a hypothetical small molecule inhibitor, using the well-characterized class of BET (Bromodomain and Extra-Terminal domain) inhibitors as a representative example. The principles, experimental protocols, and data presentation formats detailed herein can be readily adapted for the rigorous quality control and comparative analysis of any small molecule inhibitor, including proprietary compounds like this compound.
Introduction to BET Inhibitors
Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers.[1][2] This process is particularly important for the expression of key oncogenes such as MYC, making BET proteins attractive targets for cancer therapy.[1] Small molecule BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and subsequent transcriptional activation of target genes. This leads to cell cycle arrest and apoptosis in various cancer cells.
Comparative Data of Different Product Batches
Ensuring lot-to-lot consistency is critical for the reliability and reproducibility of research findings. The following table summarizes key analytical and functional parameters that should be assessed when comparing different batches of a BET inhibitor.
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Identity | ¹H NMR, LC-MS | Conforms | Conforms | Conforms | Spectrum conforms to reference |
| Purity | HPLC-UV (254 nm) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Solubility | DMSO | >50 mg/mL | >50 mg/mL | >50 mg/mL | ≥ 50 mg/mL |
| Cellular Potency (IC₅₀) | Cell Viability Assay (MCF-7) | 152 nM | 165 nM | 148 nM | Within ± 20% of reference |
| Target Engagement | Cellular Thermal Shift Assay | ΔTₘ = 4.2°C | ΔTₘ = 4.0°C | ΔTₘ = 4.5°C | ΔTₘ > 3.5°C |
| Downstream Effect | MYC mRNA levels (qPCR) | 85% reduction | 82% reduction | 88% reduction | > 80% reduction at 1 µM |
Signaling Pathway of BET Inhibitors
The diagram below illustrates the mechanism of action of BET inhibitors in downregulating the transcription of target oncogenes like MYC.
Caption: Mechanism of action of BET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different inhibitor batches.
Purity and Identity Analysis by HPLC and LC-MS
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A 1 mg/mL solution of the compound in DMSO is prepared and diluted to 10 µg/mL in the mobile phase. 10 µL is injected. Purity is calculated based on the area under the curve of the principal peak relative to all peaks.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer.
-
Procedure: The sample is analyzed using similar LC conditions as above, with the eluent directed to the mass spectrometer to confirm the [M+H]⁺ ion corresponding to the expected molecular weight.
-
Cellular Potency (IC₅₀) Determination
-
Objective: To measure the concentration of the inhibitor required to reduce cell viability by 50%.
-
Cell Line: A cancer cell line known to be sensitive to BET inhibitors (e.g., MCF-7 breast cancer, MV-4-11 leukemia).
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.
-
A serial dilution of the inhibitor (from 10 µM to 0.1 nM) is prepared for each batch.
-
The diluted compounds are added to the cells and incubated for 72 hours.
-
The viability reagent is added according to the manufacturer's instructions, and luminescence is measured.
-
IC₅₀ values are calculated using a non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software.
-
Target Engagement Analysis
-
Objective: To confirm that the inhibitor binds to its intended target (BRD4) within the cell.
-
Assay: Cellular Thermal Shift Assay (CETSA).
-
Procedure:
-
Cells are treated with the inhibitor (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Cells are lysed, and the soluble fraction (containing non-denatured protein) is separated by centrifugation.
-
The amount of soluble BRD4 in each sample is quantified by Western blot.
-
A melting curve is generated, and the change in melting temperature (ΔTₘ) upon inhibitor binding is determined.
-
Experimental Workflow for Batch Comparison
The following diagram outlines a logical workflow for the comprehensive evaluation and comparison of different batches of a small molecule inhibitor.
Caption: Workflow for small molecule inhibitor batch comparison.
References
Validating In Vitro Efficacy of PTC299 in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the in vitro findings of PTC299 (Emvododstat) in relevant animal models. PTC299 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] A significant downstream effect of DHODH inhibition by PTC299 is the suppression of Vascular Endothelial Growth Factor A (VEGFA) production at the post-transcriptional level.[1] This dual mechanism of action, targeting both nucleotide synthesis and angiogenesis, makes PTC299 a promising candidate for cancer therapy, particularly for hematologic malignancies and solid tumors.
This document outlines key in vitro findings, presents detailed protocols for in vivo validation, and offers a comparative analysis with alternative therapies.
In Vitro Activity of PTC299
The following table summarizes the key quantitative data from in vitro studies of PTC299, demonstrating its potency and mechanism of action.
| Parameter | Cell Line/System | Value | Key Finding | Reference |
| VEGFA Inhibition (EC₅₀) | HeLa (hypoxia-induced) | 1.64 nM | Potent inhibition of VEGFA protein production. | |
| Cell Viability (IC₅₀) | Leukemia Cells | ~1 nM | Highly potent against various leukemia cell lines, outperforming other DHODH inhibitors like Brequinar and Teriflunomide. | |
| DHODH Inhibition | Isolated Mitochondria | More potent than Teriflunomide, similar to Brequinar | Demonstrates potent target engagement in a physiologically relevant context. | |
| Pyrimidine Synthesis | HT1080 | Selective decrease in pyrimidine nucleotides | Confirms the primary mechanism of action is through inhibition of de novo pyrimidine synthesis. |
Experimental Protocols for In Vivo Validation
Translating the promising in vitro results of PTC299 into a preclinical setting is crucial. Below are detailed protocols for two widely accepted animal models to validate the efficacy of PTC299 in vivo.
Xenograft Mouse Model for Solid Tumors
This model is designed to assess the effect of PTC299 on the growth of solid tumors in an in vivo setting.
Materials:
-
Human cancer cell line known to be sensitive to PTC299 in vitro (e.g., HT1080 fibrosarcoma).
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
PTC299 formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Equipment for blood collection and tissue harvesting.
Procedure:
-
Cell Culture and Implantation: Culture HT1080 cells under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PTC299 orally to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle. Dosing should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice to assess toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect blood samples for measuring plasma levels of human VEGFA.
-
Harvest tumors for histological analysis and to measure intratumor VEGFA levels.
-
Patient-Derived Xenograft (PDX) Model for Acute Myeloid Leukemia (AML)
This model provides a more clinically relevant system to evaluate the efficacy of PTC299 against a hematologic malignancy.
Materials:
-
Primary AML blasts from patient bone marrow or peripheral blood.
-
Highly immunodeficient mice (e.g., NOD-SCID IL2Rγnull or NSG mice).
-
PTC299 formulated for oral administration.
-
Vehicle control.
-
Flow cytometry reagents for human CD45 and other relevant markers.
Procedure:
-
Engraftment: Intravenously inject primary human AML cells into sublethally irradiated NSG mice.
-
Monitoring Engraftment: Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.
-
Treatment Initiation: Once a stable engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PTC299 or vehicle orally according to the planned dosing regimen.
-
Monitoring Disease Progression:
-
Monitor the percentage of human CD45+ cells in the peripheral blood weekly.
-
Monitor for clinical signs of leukemia (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival.
-
At the time of euthanasia (due to disease progression or at the end of the study), collect bone marrow, spleen, and liver to assess the burden of AML cells by flow cytometry and immunohistochemistry.
-
Blood samples can be collected to assess target engagement by measuring levels of dihydroorotate, the substrate of DHODH.
-
Comparative Analysis of PTC299 and Alternatives
PTC299's mechanism of action distinguishes it from other anti-cancer agents. The following table compares PTC299 with other DHODH inhibitors and agents targeting the VEGF pathway.
| Drug | Target | Mechanism of Action | Route of Administration | Key Characteristics |
| PTC299 (Emvododstat) | DHODH , VEGFA (indirect) | Inhibits de novo pyrimidine synthesis and post-transcriptional VEGFA production. | Oral | Good oral bioavailability, lacks off-target kinase inhibition and myelosuppression. |
| Brequinar | DHODH | Inhibits de novo pyrimidine synthesis. | Intravenous/Oral | Potent DHODH inhibitor, has been investigated in clinical trials for various cancers. |
| Teriflunomide | DHODH | Inhibits de novo pyrimidine synthesis. | Oral | Approved for the treatment of multiple sclerosis, has shown anti-proliferative effects in cancer models. |
| Bevacizumab | VEGFA | Monoclonal antibody that binds to and neutralizes VEGFA. | Intravenous | Widely used in combination with chemotherapy for various solid tumors. |
| Sunitinib | VEGFR, PDGFR, c-KIT | Small molecule tyrosine kinase inhibitor of multiple receptors including VEGF receptors. | Oral | Approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. |
| Sorafenib | VEGFR, PDGFR, RAF | Multi-kinase inhibitor targeting several pathways involved in tumor growth and angiogenesis. | Oral | Approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. |
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanism of PTC299 and the experimental approach for its validation, the following diagrams are provided.
Caption: Mechanism of action of PTC299.
References
- 1. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navitoclax (ABT-263): A Comparative Analysis of Clinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Navitoclax (ABT-263), a first-in-class B-cell lymphoma 2 (Bcl-2) family inhibitor, against other therapeutic alternatives. The information is supported by experimental data from various clinical trials to aid in the evaluation of its therapeutic potential.
Navitoclax is an orally bioavailable small molecule that targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[1][2][3] By inhibiting these proteins, Navitoclax restores the natural process of programmed cell death, or apoptosis.[2][4]
Comparative Clinical Performance
The clinical efficacy of Navitoclax has been evaluated in various hematologic malignancies and solid tumors, both as a monotherapy and in combination with other agents. Direct head-to-head comparative studies are limited; therefore, this analysis presents data from key clinical trials to offer a comparative perspective.
Monotherapy in Relapsed/Refractory Lymphoid Malignancies
A phase 2a study of Navitoclax monotherapy in patients with relapsed or refractory lymphoid malignancies demonstrated meaningful clinical activity in a subset of patients. The overall response rate (ORR) was 23.1%, with a higher response rate observed in patients with lymphoid malignancies other than follicular lymphoma (Arm B: 33.3%) compared to those with follicular lymphoma (Arm A: 9.1%). The median progression-free survival (PFS) was 4.9 months.
| Performance Metric | Navitoclax Monotherapy (Phase 2a) |
| Overall Response Rate (ORR) | 23.1% |
| - Arm A (Follicular Lymphoma) | 9.1% |
| - Arm B (Other Lymphoid Malignancies) | 33.3% |
| Median Progression-Free Survival (PFS) | 4.9 months |
| Median Overall Survival (OS) | 24.8 months |
Data from a phase 2a study in patients with relapsed/refractory lymphoid malignancies.
Combination Therapy in Solid Tumors
Navitoclax has also been studied in combination with other chemotherapeutic agents in solid tumors. A phase 1 study evaluated Navitoclax in combination with gemcitabine in patients with various solid tumors. While no objective responses were observed, 54% of evaluable patients achieved stable disease at the end of the second cycle.
Another phase 1 trial investigated Navitoclax in combination with sorafenib in patients with refractory solid tumors, including an expansion cohort with hepatocellular carcinoma (HCC). In the HCC cohort, six patients had stable disease, but no partial or complete responses were recorded. These findings suggest that while the combinations were generally well-tolerated, the efficacy in these specific solid tumor contexts was limited.
| Combination Therapy | Indication | Key Efficacy Results |
| Navitoclax + Gemcitabine | Advanced Solid Tumors | No objective responses; 54% stable disease |
| Navitoclax + Sorafenib | Refractory Solid Tumors (HCC expansion) | No partial or complete responses; 6 patients with stable disease |
Safety and Tolerability Profile
A consistent and dose-dependent side effect of Navitoclax is thrombocytopenia (a low platelet count). This is an on-target effect resulting from the inhibition of Bcl-xL, which is crucial for platelet survival. In a phase 1 study in solid tumors, dose- and schedule-dependent thrombocytopenia was observed in all patients. Other common adverse events include diarrhea, nausea, vomiting, and fatigue, which are mostly of grade 1 or 2.
Experimental Protocols
Phase 2a Monotherapy Study in Lymphoid Malignancies
-
Dosing Schedule: Patients received a 150 mg lead-in dose of Navitoclax daily for one week, followed by a continuous daily dose of 325 mg. The treatment cycle was 21 days.
-
Patient Population: The study enrolled patients with recurrent and progressive small cell lung cancer (SCLC) after at least one prior therapy.
-
Endpoints: The primary endpoints were safety and toxicity assessment, response rate, progression-free survival (PFS), and overall survival (OS). Exploratory pharmacodynamic correlates were also evaluated.
Phase 1 Combination Study with Gemcitabine
-
Dosing Schedules: Two dosing schedules were evaluated:
-
21-day cycle: Navitoclax administered orally on days 1-3 and 8-10, with gemcitabine (1,000 mg/m²) on days 1 and 8.
-
28-day cycle: Navitoclax administered orally on days 1-3, 8-10, and 15-17, with gemcitabine (1,000 mg/m²) on days 1, 8, and 15.
-
-
Dose Escalation: Navitoclax doses were escalated from 150 mg to 425 mg to determine the maximum tolerated dose (MTD).
-
Patient Population: Patients with solid tumors for whom gemcitabine was considered an appropriate therapy were enrolled.
Visualizing the Mechanism and Workflow
Signaling Pathway of Navitoclax
Navitoclax functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action disrupts the sequestration of pro-apoptotic proteins like BIM, BAD, and BID, leading to the activation of BAX and BAK. Activated BAX and BAK then cause mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm, which ultimately triggers caspase activation and apoptosis.
Caption: Navitoclax inhibits Bcl-2 and Bcl-xL, leading to apoptosis.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase 1 dose-escalation clinical trial of Navitoclax in combination with another agent.
Caption: Workflow of a Phase 1 dose-escalation trial for Navitoclax.
References
Comparative Analysis of Abt-299 (Navitoclax) and Alternatives in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bcl-2 family inhibitor Abt-299, more commonly known as Navitoclax (ABT-263), with its key alternatives. The focus is on the mechanism of action, supported by peer-reviewed experimental data, to inform research and development in oncology. Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic, targeting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] Its mechanism revolves around disrupting the interaction of these anti-apoptotic proteins with pro-apoptotic proteins like Bim, leading to the initiation of apoptosis.[3]
Mechanism of Action: The Intrinsic Apoptosis Pathway
Navitoclax and its alternatives target the intrinsic apoptosis pathway, a critical process in programmed cell death. They mimic the action of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members.[4] By binding to the BH3-binding groove of proteins like Bcl-2 and Bcl-xL, these inhibitors liberate pro-apoptotic effector proteins such as Bak and Bax.[4] This liberation allows Bak and Bax to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytoplasm activates caspases, ultimately leading to apoptosis.
The primary distinction between Navitoclax and a key alternative, Venetoclax (ABT-199), lies in their binding profiles. While Navitoclax is a dual inhibitor of Bcl-2 and Bcl-xL, Venetoclax is highly selective for Bcl-2. This selectivity has significant implications for both efficacy and toxicity profiles.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Abt-299
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Abt-299, a research compound identified as a prodrug of the potent platelet-activating factor (PAF) receptor antagonist, A-85783. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
This compound is a chemical compound intended for laboratory research use only and is not for human or veterinary consumption.[1] Due to its classification as a platelet-activating factor (PAF) receptor antagonist, it has the potential to interfere with biological processes related to inflammation and thrombosis.[2][3] All personnel must handle this compound with care, employing appropriate personal protective equipment (PPE) and adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
Given the nature of the compound, the following minimum Level D personal protective equipment is recommended to prevent skin and eye contact:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
For procedures with a higher risk of aerosol generation, an upgrade to Level C protection should be considered, which includes the use of a full-face air-purifying respirator.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Due to the limited publicly available information, some specific toxicological data, such as LD50 and LC50 values, are not available. Researchers should handle the compound as potentially hazardous in the absence of complete toxicological data.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 161395-35-3 | [1] |
| Molecular Formula | C32H28CLFN4O4S | |
| Molecular Weight | 619.11 g/mol | |
| Purity | ≥98.0% | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Operational Plans
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the temperature guidelines in the table above. Keep away from incompatible materials.
-
Preparation of Solutions: When preparing solutions, work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
Emergency Procedures
-
Spills:
-
Minor Spill: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal.
-
Major Spill: For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Unused this compound and any contaminated materials should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Protocols
Platelet Aggregation Assay (In Vitro)
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Pre-incubate a known concentration of this compound (or vehicle control) with the PRP for a specified time.
-
Induce platelet aggregation by adding a sub-maximal concentration of Platelet-Activating Factor (PAF).
-
Monitor the change in light transmittance over time using a platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PAF-induced aggregation).
-
Calcium Mobilization Assay (In Vitro)
This assay measures the ability of this compound to block PAF-induced increases in intracellular calcium in a cell line expressing the PAF receptor.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human PAF receptor.
-
-
Cell Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pre-incubate the loaded cells with various concentrations of this compound (or vehicle control).
-
Stimulate the cells with a specific concentration of PAF.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
-
Determine the IC50 value for this compound.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of handling and safety procedures for this compound and the signaling pathway it targets.
Caption: Workflow for handling, emergencies, and disposal of this compound.
Caption: this compound blocks the PAFR signaling cascade.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
